Azido-PEG1-amine
説明
Structure
3D Structure
特性
IUPAC Name |
2-(2-azidoethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVRHWKIDNQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG1-amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG1-amine is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a primary amine and an azide (B81097) group separated by a single polyethylene (B3416737) glycol (PEG) unit, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for utilizing this compound in research and development.
Introduction
This compound, with the chemical name 2-(2-azidoethoxy)ethan-1-amine, is a versatile molecule used to link biomolecules, small molecules, or surfaces. The primary amine group is readily reactive with carboxylic acids, activated esters (such as NHS esters), and other carbonyl-containing molecules to form stable amide bonds. The azide group provides a bio-orthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules. The short PEG spacer enhances aqueous solubility and provides a minimal, defined distance between the conjugated moieties.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of this reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C4H10N4O | [1][2] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| CAS Number | 464190-91-8 | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [3][4] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, acetonitrile | [2][4][5] |
| Storage Conditions | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Protect from light. | [1][3][6] |
Safety and Handling:
This compound is generally not classified as hazardous; however, standard laboratory safety precautions should be followed.[7] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).
Core Applications and Experimental Workflows
The dual reactivity of this compound makes it a valuable linker in various applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker to connect the target protein ligand and the E3 ligase ligand.
Below is a logical workflow for the synthesis of a PROTAC using this compound.
Caption: Logical workflow for PROTAC synthesis using this compound.
Bioconjugation
This compound is also widely used for the bioconjugation of proteins, peptides, and other biomolecules. This allows for the introduction of an azide handle onto a biomolecule for subsequent labeling with a reporter molecule (e.g., a fluorescent dye) or for immobilization on a surface.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 7. axispharm.com [axispharm.com]
An In-depth Technical Guide to Azido-PEG-Amine Linkers
Introduction
The term "Azido-PEG1-amine" is a non-standard chemical name that generally refers to a class of heterobifunctional crosslinkers. These molecules are essential tools in chemical biology, drug development, and materials science. They feature an azide (B81097) group (-N₃) at one end and a primary amine group (-NH₂) at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer. The azide allows for "click chemistry" reactions, while the amine enables conventional amide bond formation.
This guide clarifies the chemical identity of molecules that fall under this general name and provides a technical overview of their properties, synthesis, and applications. Given the ambiguity of "PEG1," this document will focus on two common and relevant structures:
-
2-[2-(2-Azidoethoxy)ethoxy]ethanamine (B605823) : A linker with two ethylene (B1197577) glycol units, often referred to in commercial literature as Azido-PEG2-Amine. This molecule is a prime example of the utility of short-chain PEG linkers.
-
3-Azidopropan-1-amine : A non-PEG linker that contains the core azide and amine functional groups separated by a simple alkyl chain. It is included here as a fundamental structure in this class of reagents.
These linkers are widely used to conjugate molecules, such as attaching drugs to antibodies to form Antibody-Drug Conjugates (ADCs), linking imaging agents to targeting ligands, or functionalizing surfaces.[1][2][]
Core Compound Profile: 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
This molecule is a versatile bifunctional crosslinker featuring an amine group and an azide group connected by a two-unit PEG chain.[4] The PEG spacer enhances water solubility and can reduce aggregation of the conjugated biomolecules.[][5]
Chemical Structure and Properties
The structure consists of an amino group, two repeating ethoxy units, and a terminal azide.
Table 1: Chemical Identifiers and Properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
| Property | Value |
| IUPAC Name | 2-[2-(2-Azidoethoxy)ethoxy]ethanamine |
| Synonyms | Azido-PEG2-Amine, N3-PEG2-CH2CH2NH2, 8-Azido-3,6-dioxaoctan-1-amine[6] |
| CAS Number | 166388-57-4[6] |
| Molecular Formula | C₆H₁₄N₄O₂[6] |
| Molecular Weight | 174.20 g/mol [6] |
| Appearance | Colorless to light yellow oil[4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM[4][7] |
| Storage Conditions | -20°C, protect from light[4] |
Experimental Protocol: Synthesis
The synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine can be performed in a multi-step process starting from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride.[8][9][10]
Step 1: Azidation of the Starting Alcohol
-
Dissolve 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (e.g., 15 g, 88.9 mmol), sodium iodide (NaI, 4.06 g, 27.1 mmol), and sodium azide (NaN₃, 45.3 mg, 697 mmol) in distilled water (90 mL).[10]
-
Stir the solution at 50°C for 48 hours.[10]
-
After cooling, extract the reaction mixture three times with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) as a yellow oil.[10]
Step 2: Tosylation of the Alcohol
-
Dissolve the product from Step 1 (e.g., 8 g, 45.7 mmol) in tetrahydrofuran (B95107) (THF, 22.4 mL) and cool the solution to 0°C.[10]
-
Add 6 M sodium hydroxide (B78521) (NaOH, 20.8 mL) followed by p-toluenesulfonyl chloride (TsCl, 13.1 g, 68.6 mmol).[10]
-
Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.[10]
-
Extract the solution four times with diethyl ether.[8]
-
Wash the combined organic layer with 1 M NaOH, dry, and evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate.[8][10]
Step 3: Amination of the Tosylate
-
Dissolve the tosylate from Step 2 (e.g., 8 g, 24.3 mmol) in THF (95.9 mL).[8]
-
Add a 28% ammonia (B1221849) solution (14.8 mL, 365 mmol).[8]
-
Stir the reaction mixture at 40°C for 96 hours.[8]
-
Add distilled water (50 mL) and wash the mixture with diethyl ether.[8]
-
Extract the aqueous layer with dichloromethane (B109758).[8]
-
Dry the combined dichloromethane layers over Na₂SO₄ and evaporate the solvent to obtain the final product, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, as a yellow oil.[8]
Alternative Compound Profile: 3-Azidopropan-1-amine
This compound is a simple, water-soluble crosslinker with an azide and an amine group separated by a three-carbon alkyl chain.[11] It is used when a short, non-PEG spacer is desired.
Chemical Structure and Properties
Table 2: Chemical Identifiers and Properties of 3-Azidopropan-1-amine
| Property | Value |
| IUPAC Name | 3-Azidopropan-1-amine[12] |
| Synonyms | 3-Azidopropylamine, 1-Amino-3-azidopropane[12] |
| CAS Number | 88192-19-2[12] |
| Molecular Formula | C₃H₈N₄[12] |
| Molecular Weight | 100.12 g/mol [12] |
| Appearance | Liquid[13] |
| Density | 1.020 g/mL at 25°C[13] |
| Boiling Point | 50°C at 15 mmHg[11] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, THF, and Water[7][11] |
| Storage Conditions | -20°C[13] |
Key Experimental Protocols and Applications
Azido-PEG-amine linkers are primarily used in bioconjugation via two orthogonal reactions: amide coupling at the amine terminus and click chemistry at the azide terminus.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This "click" reaction is highly efficient and bioorthogonal.[14][15]
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG-amine linker attached to a protein).
-
Alkyne-functionalized molecule (e.g., a small molecule drug with an alkyne handle).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[14]
-
Ligand stock solution (e.g., THPTA, 100 mM in water).[14]
-
Reducing agent stock solution (e.g., Sodium Ascorbate (B8700270), 300 mM in water, freshly prepared).[14]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the reaction mixture by adding the azide- and alkyne-containing molecules to a microcentrifuge tube in PBS.
-
Add the THPTA ligand solution to the tube, followed by the CuSO₄ solution, and mix briefly.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Vortex the mixture gently. Protect the reaction from light and incubate at room temperature for 30-60 minutes.[14]
-
The resulting conjugate can be purified by standard methods such as size-exclusion chromatography (SEC) or dialysis.
Protocol: Amine Coupling to Carboxylic Acids (via NHS Ester)
The primary amine of the linker readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This is a common method for labeling proteins at their lysine (B10760008) residues or C-terminus.
Materials:
-
Molecule with a carboxylic acid group (e.g., a protein).
-
N-Hydroxysuccinimide (NHS).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Azido-PEG-Amine linker.
-
Activation Buffer (e.g., MES buffer, pH 6.0).
-
Coupling Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add EDC and NHS to activate the carboxylic acid groups, forming an NHS ester. Incubate for 15-30 minutes at room temperature.
-
Coupling: Add the Azido-PEG-Amine linker to the activated molecule solution. Adjust the pH to 7.4 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule amine (e.g., Tris or hydroxylamine).
-
Purify the resulting azide-functionalized molecule using dialysis or desalting columns to remove excess linker and reagents.
References
- 1. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 4. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 5. Azide PEG12 Amine - JenKem Technology USA [jenkemusa.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-Azido-1-propylamine | Fisher Scientific [fishersci.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
- 12. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-叠氮-1-丙胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. confluore.com.cn [confluore.com.cn]
- 15. interchim.fr [interchim.fr]
The Dual Nature of Azido-PEG1-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the bifunctional linker, Azido-PEG1-amine, a versatile tool for researchers, scientists, and professionals in the field of drug development. This document outlines its core properties, experimental applications, and the underlying chemical principles of its dual reactivity.
Core Properties of this compound
This compound is a heterobifunctional linker molecule featuring a primary amine (-NH2) group and an azide (B81097) (-N3) group at opposite ends of a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for orthogonal, or independent, chemical reactions, making it a valuable reagent for creating complex bioconjugates. The PEG spacer, though short, enhances the solubility of the molecule in aqueous and organic solvents.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers.
| Property | Value | Citations |
| Molecular Formula | C₄H₁₀N₄O | [1][2][4][5] |
| Molecular Weight | ~130.15 g/mol | [2][3][4][6] |
| Purity | Typically ≥95% to >98% | [1][2][3][5][7] |
| Appearance | Colorless to yellow oil or liquid | [2][6] |
| Solubility | Water, DMSO, DMF, DCM, THF, Acetonitrile | [1][2] |
| Storage Conditions | -20°C for long-term storage | [1][6] |
The Bifunctional Reactivity of this compound
The power of this compound lies in its two distinct reactive functionalities, which can be addressed sequentially to link different molecules together.
The Azide Group: A Gateway to "Click Chemistry"
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] The most common click reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and a terminal alkyne. It is highly efficient but requires a copper catalyst, which can be a consideration for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living systems.
The Amine Group: Versatile Amide Bond Formation
The primary amine group provides a reactive handle for conjugation to a wide range of molecules, most commonly through the formation of a stable amide bond. This is typically achieved by reacting the amine with:
-
Carboxylic Acids: In the presence of a coupling agent (e.g., EDC, HATU), the amine group will react with a carboxylic acid to form an amide bond.
-
Activated Esters (e.g., NHS esters): N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide linkage without the need for additional coupling agents.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS or other non-amine containing buffer)
-
Degassing equipment (optional but recommended)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and a slight molar excess (e.g., 1.2 equivalents) of this compound in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer (e.g., PBS)
Protocol:
-
Preparation of Solutions:
-
Dissolve the cyclooctyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Dissolve this compound in the reaction buffer.
-
-
Reaction Setup:
-
Combine the cyclooctyne-containing molecule and this compound in the reaction buffer. A slight molar excess of one of the components may be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
-
Amide Coupling to a Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agent (e.g., EDC, HATU)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
(Optional) N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.2 equivalents of EDC) and, if used, NHS or HOBt (1.2 equivalents).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the activated carboxylic acid mixture.
-
-
Incubation:
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical method.
-
-
Purification:
-
Purify the final product using standard chromatographic techniques.
-
Applications and Visualized Workflows
This compound is a key component in several advanced bioconjugation applications. The following diagrams illustrate some of these experimental workflows.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Surface modification of nanoparticles.
Application in Modulating Signaling Pathways: PROTACs and the PI3K/AKT/mTOR Pathway
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[9] this compound and other PEG linkers are crucial in the synthesis of PROTACs, connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[10] The flexibility and length of the PEG linker can significantly influence the efficacy of the resulting PROTAC.[10]
One important signaling pathway that can be targeted by PROTACs is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. A PROTAC designed to degrade a key protein in this pathway, such as PI3K or mTOR, can effectively shut down these pro-survival signals.[10]
Caption: PROTAC-mediated degradation of PI3K/mTOR.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its bifunctional nature, enabling both click chemistry and amide bond formation, allows for the precise and efficient construction of complex molecular architectures. From the development of targeted antibody-drug conjugates to the creation of sophisticated PROTACs and functionalized nanoparticles, the applications of this linker are extensive and continue to expand. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their scientific endeavors.
References
- 1. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 4. This compound - CD Biosynsis [biosynsis.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. This compound | PROTAC linker | TargetMol [targetmol.com]
- 7. chemscene.com [chemscene.com]
- 8. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Azido-PEG1-amine: An In-Depth Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-amine is a short-chain, heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a primary amine, allows for the sequential and specific conjugation of two different molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental workflows.
Core Properties of this compound
This compound is a non-cleavable linker, meaning it forms a stable covalent bond between the conjugated molecules.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.[2]
| Property | Value | References |
| Chemical Formula | C₄H₁₀N₄O | [3] |
| Molecular Weight | 130.15 g/mol | [4] |
| CAS Number | 464190-91-8 | [5] |
| Purity | Typically ≥95% | [5] |
| Physical Form | Colorless oil | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |
| Storage Conditions | -20°C, protect from light | [6] |
Key Applications
The dual functionality of this compound makes it a versatile reagent for a variety of applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this compound can be used to link a cytotoxic drug to an antibody.[7] The amine group can be reacted with an activated carboxylic acid on the drug, while the azide group can be used to attach the linker-drug complex to a modified antibody via click chemistry.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[6] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8]
Bioconjugation and Labeling
The orthogonal reactivity of the azide and amine groups allows for the specific labeling of biomolecules.[9] For instance, the amine can be used to attach the linker to a protein via an NHS ester, and the azide can then be used to conjugate a fluorescent dye or other reporter molecule through a click reaction.
Chemical Reactivity and Experimental Workflows
The utility of this compound stems from the distinct reactivity of its two functional groups.
Amine Group Reactivity
The primary amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[10] This reaction is typically carried out in an amine-free buffer at a pH of 7-9.[11]
Caption: Amine group reaction with an NHS ester.
Azide Group Reactivity (Click Chemistry)
The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.[12] this compound can participate in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[13][14] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[15]
Caption: Azide group reactivity in click chemistry.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.
Protocol 1: Two-Step Antibody Labeling
This protocol describes the labeling of an antibody with a molecule of interest (e.g., a fluorescent dye) using this compound as a linker.
Materials:
-
Antibody of interest
-
This compound
-
NHS ester of the molecule to be conjugated
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer using a desalting column to a final concentration of 1-10 mg/mL.[16]
-
Amine Reaction:
-
Dissolve the NHS ester of the molecule of interest in a minimal amount of an organic solvent (e.g., DMSO or DMF).
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[16]
-
-
Purification: Remove excess, unreacted NHS ester using a desalting column.[16]
-
Click Reaction (SPAAC):
-
To the azide-modified antibody, add a 2- to 4-fold molar excess of the DBCO-activated molecule of interest.
-
Incubate the reaction overnight at 4°C.[1]
-
-
Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography.[1]
Caption: Workflow for two-step antibody labeling.
Protocol 2: General PROTAC Synthesis
This protocol outlines a general approach for synthesizing a PROTAC using this compound.
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., alkyne)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst and ligand (for CuAAC) or DBCO-modified ligand (for SPAAC)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Amide Bond Formation:
-
Dissolve the target protein ligand and this compound in an appropriate solvent.
-
Add coupling reagents (e.g., HATU and DIPEA) to facilitate the formation of an amide bond between the carboxylic acid of the ligand and the amine of the linker.
-
Monitor the reaction by LC-MS and purify the resulting azide-functionalized intermediate.
-
-
Step 2: Click Chemistry:
-
For CuAAC: React the azide-functionalized intermediate with the alkyne-functionalized E3 ligase ligand in the presence of a copper(I) catalyst (e.g., CuSO₄/sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
-
For SPAAC: React the azide-functionalized intermediate with a DBCO-modified E3 ligase ligand.
-
-
Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of diverse molecules. Its well-defined reactivity and the biocompatibility of the PEG spacer make it an invaluable tool for the development of next-generation therapeutics and research reagents. The experimental workflows provided in this guide offer a starting point for researchers to harness the potential of this compound in their specific applications. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. eijppr.com [eijppr.com]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. bachem.com [bachem.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
mechanism of action of Azido-PEG1-amine in bioconjugation
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a heterobifunctional linker, and its mechanisms of action in bioconjugation. We will explore the reactivity of its distinct functional groups, provide quantitative data on common bioconjugation reactions, detail experimental protocols, and illustrate key workflows and pathways using diagrams.
Introduction to this compound
This compound, also known as 2-(2-azidoethoxy)ethanamine, is a compact and versatile chemical tool used to covalently link two different molecules. Its structure consists of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer flanked by two distinct reactive functional groups: a primary amine (-NH₂) at one terminus and an azide (B81097) (-N₃) at the other. This dual functionality allows for orthogonal, stepwise conjugation, making it a valuable reagent in fields like drug delivery, proteomics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.
The core utility of this compound lies in its ability to participate in two different, highly specific chemical reactions. The primary amine allows for stable amide bond formation, typically with carboxylic acids or their activated esters, while the azide group engages in bioorthogonal "click chemistry" or Staudinger ligation.
Mechanisms of Action
The power of this compound stems from the distinct and highly selective reactivity of its terminal groups.
Amine Terminus: Amide Bond Formation
The primary amine (-NH₂) is a potent nucleophile that readily reacts with electrophilic carbonyl groups to form highly stable amide bonds.[3] This is one of the most common and robust strategies for bioconjugation.
-
Reaction with Activated Esters (NHS Esters): The most frequent application involves reacting the amine with N-hydroxysuccinimide (NHS) esters.[] The amine group attacks the carbonyl carbon of the NHS ester, leading to a stable amide linkage and the release of NHS as a benign byproduct.[3] This reaction is highly efficient and chemoselective for primary amines under mild pH conditions (typically pH 7.2-8.5).[]
-
Reaction with Carboxylic Acids: The amine can also be coupled directly to a carboxylic acid (-COOH) using carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC activates the carboxyl group to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Azide Terminus: Bioorthogonal Reactions
The azide group is prized for its bioorthogonality; it is virtually absent in biological systems and does not react with native functional groups, ensuring high specificity.[5][6] It participates in several powerful ligation reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction.[7] In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[8] The reaction is extremely efficient, high-yielding, and can be performed in aqueous buffers, making it ideal for modifying biomolecules.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[9] This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy, allowing the cycloaddition to proceed rapidly without any catalyst.[10] While highly biocompatible, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[9]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a triarylphosphine engineered with an electrophilic trap. The initial reaction forms an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[6] Like SPAAC, the Staudinger ligation is bioorthogonal and catalyst-free, making it suitable for use in living cells.[5][11]
Quantitative Data Presentation
The choice of conjugation chemistry often depends on the required reaction speed, efficiency, and biocompatibility. The following table summarizes typical quantitative data for the reactions involving the functional groups of this compound.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Key Features & Considerations |
| CuAAC | Azide + Terminal Alkyne | 10 - 10,000[9] | >95%[8] | Very fast and high-yielding. Requires a copper(I) catalyst, which can be toxic to living cells. Ideal for in vitro conjugation.[9] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | 0.001 - 1.0[9][10] | High | Catalyst-free and highly biocompatible. Slower than CuAAC. Excellent for live-cell labeling and in vivo applications.[10][12] |
| Staudinger Ligation | Azide + Engineered Phosphine | ~0.002 | Good to High | Catalyst-free and bioorthogonal. Kinetics can be slow. Useful for live-cell applications where SPAAC reagents are not suitable.[6] |
| NHS Ester Coupling | Amine + NHS Ester | N/A (Fast Reaction Time) | >90% | Very efficient for labeling proteins and other amine-containing molecules. Reaction time is typically 30-120 minutes.[] Reaction is pH-sensitive (optimal pH 7.2-8.5).[] |
Note: Rate constants and yields are representative and can vary based on specific substrates, solvent, temperature, and catalyst/ligand system used.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific biomolecules.
Protocol 1: Amine-End Conjugation to a Protein via NHS Ester
This protocol describes the conjugation of the amine group of this compound to a protein containing an activated carboxylic acid (NHS ester).
-
Reagent Preparation:
-
Protein Solution: Dissolve the NHS-activated protein in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403) or sodium bicarbonate, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.[13][14] Avoid buffers containing primary amines like Tris.[15]
-
Linker Stock Solution: Prepare a 10-50 mM stock solution of this compound in an organic solvent like DMSO or DMF, or directly in the reaction buffer if soluble.[13]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).[15]
-
-
Characterization:
-
Confirm successful conjugation via SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.
-
Protocol 2: Azide-End Conjugation via CuAAC
This protocol describes the "clicking" of an azide-functionalized molecule (prepared using Protocol 1) to an alkyne-containing biomolecule.
-
Reagent Preparation:
-
Biomolecule Solutions: Prepare the azide-functionalized molecule and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS).
-
Catalyst Premix: In a separate tube, mix an aqueous solution of a Cu(I)-stabilizing ligand (e.g., THPTA or TBTA) with a CuSO₄ solution. A common ratio is 2-5 equivalents of ligand to 1 equivalent of copper.[17]
-
Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[17][18]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide- and alkyne-containing molecules (a slight molar excess of one reactant, e.g., 1.2 equivalents, is common).
-
Add the copper/ligand premix to the reaction mixture (final copper concentration is typically 50-200 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).[17][18]
-
Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light if using fluorescent molecules.[17]
-
-
Purification:
-
Purify the final conjugate using a method appropriate for the biomolecules, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.[17]
-
Application Workflow: PROTAC Synthesis
This compound is an ideal linker for constructing PROTACs, which bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase for degradation.[1] The workflow involves two sequential conjugation steps.
This logical, two-step synthesis allows for the modular construction and optimization of PROTAC molecules.[19] First, the amine end of the linker is coupled to one of the ligands (e.g., the POI ligand). After purification, the azide end of the resulting intermediate is then "clicked" to the second ligand (e.g., the alkyne-modified E3 ligase ligand) to complete the synthesis. This orthogonal approach prevents unwanted side reactions and simplifies purification.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. glenresearch.com [glenresearch.com]
- 5. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. setabiomedicals.com [setabiomedicals.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to PEG Linkers for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers, essential tools in modern biotechnology and pharmaceutical development. From fundamental chemistry to practical applications and experimental protocols, this document serves as a foundational resource for researchers new to the field of PEGylation.
Introduction to PEG Linkers
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its biocompatibility, low toxicity, and lack of immunogenicity make it an ideal candidate for use in biomedical applications.[2][3] PEG linkers, or PEGylation reagents, are chemically activated forms of PEG that can be covalently attached to molecules such as proteins, peptides, small drugs, or nanoparticles.[4] This process, known as PEGylation, has become a cornerstone of drug delivery and bioconjugation, offering numerous advantages to improve the therapeutic efficacy of various agents.[5]
The primary benefits of PEGylation include:
-
Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream.[5]
-
Improved Solubility and Stability: The hydrophilic nature of PEG can increase the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.[6][7]
-
Reduced Immunogenicity: The PEG chain can "shield" the attached molecule from the host's immune system, reducing the likelihood of an immune response.[4]
Chemistry and Structure of PEG Linkers
PEG linkers are versatile and can be designed with various architectures and functional groups to suit specific applications.
Types of PEG Linkers
PEG linkers can be broadly categorized based on their structure and molecular weight distribution:
-
Monodisperse vs. Polydisperse PEGs: Monodisperse, or discrete, PEGs (dPEGs) have a single, defined molecular weight, offering high purity and batch-to-batch consistency. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, described by an average molecular weight.[8]
-
Linear vs. Branched PEGs: Linear PEGs consist of a single chain of ethylene oxide units. Branched PEGs have multiple PEG chains radiating from a central core, which can provide more effective shielding of the conjugated molecule.[9]
-
Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH or the presence of specific enzymes), allowing for the controlled release of the attached molecule. Non-cleavable linkers form a stable, permanent bond.
Functional Groups for Conjugation
The ends of PEG chains can be modified with various reactive functional groups to enable covalent attachment to target molecules. The choice of functional group depends on the available reactive sites on the target molecule. Common reactive groups include:
-
Amine-Reactive PEGs: These typically feature an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[10][11]
-
Thiol-Reactive PEGs: Maleimide groups are commonly used to react specifically with free sulfhydryl groups (e.g., on cysteine residues) to form stable thioether bonds.[3][12]
-
Other Functional Groups: A wide array of other functional groups, such as aldehydes, alkynes, and azides, are used for more specialized conjugation chemistries, including "click chemistry."
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation on the pharmacokinetic and physicochemical properties of drugs are significant and quantifiable. The following tables summarize these effects for several therapeutic agents.
| Drug | PEG Size (kDa) | Change in Half-Life | Reference(s) |
| Interferon alfa-2a | 40 (branched) | Absorption half-life increased from 2.3 hours to ~50 hours. | [13][14][15] |
| Interferon alfa-2b | 12 (linear) | Absorption half-life increased from 2.3 hours to ~4.6 hours. | [13][14][15] |
| Certolizumab pegol (Fab' fragment) | 40 | Half-life extended to approximately 14 days. | [16][17] |
| Paclitaxel (B517696) (in liposomes) | Not specified | Biological half-life increased from 5.05 hours to 17.8 hours. | [6][7] |
| Drug | PEGylation Strategy | Improvement in Solubility | Reference(s) |
| Paclitaxel | PEGylated liposomal formulation with 3% Tween 80 | Solubility increased to 3.39 g/L. | [18] |
| Paclitaxel | Fluid micellar nanoparticles with a double-PEG-lipid | Drastically enhanced paclitaxel solubility. | [19] |
Key Applications of PEG Linkers
Drug Delivery
PEGylation is widely used to improve the delivery of both small molecule and biologic drugs. By enhancing solubility and extending circulation time, PEG linkers can increase the bioavailability and therapeutic efficacy of drugs, while potentially reducing dosing frequency.
Bioconjugation
PEG linkers are fundamental to the creation of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs). In ADCs, the PEG linker connects a cytotoxic drug to a monoclonal antibody, helping to ensure that the drug remains attached until it reaches the target cancer cell.
Proteomics and Diagnostics
In proteomics, PEG linkers can be used to modify proteins for various analytical purposes. For example, PEGylation can alter the electrophoretic mobility of proteins, aiding in their separation and identification. In diagnostics, PEGs can be used to link targeting molecules to imaging agents.
Experimental Protocols
The following are generalized protocols for the two most common types of protein PEGylation reactions. Note: These are starting points and should be optimized for each specific protein and PEG reagent.
Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.[9][10][11][20][21]
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the reaction.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
Thiol-Reactive PEGylation using Maleimides
This protocol describes the site-specific conjugation of a PEG-Maleimide to a free sulfhydryl group (e.g., from a cysteine residue) on a protein.[3][12][22][23]
Materials:
-
Protein with at least one free cysteine residue
-
PEG-Maleimide reagent
-
Thiol-free, degassed buffer, pH 6.5-7.5 (e.g., PBS with EDTA to prevent disulfide bond formation)
-
Anhydrous DMSO or DMF
-
SEC system for purification
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed, thiol-free buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding the PEG-Maleimide.
-
PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of the PEG-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[3][12]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[3][12] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiols.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
Characterization of PEGylated Molecules
After the conjugation reaction, it is crucial to characterize the resulting PEGylated product to determine the degree of PEGylation, purity, and integrity.
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and rapid method to visualize the results of a PEGylation reaction. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel. This results in a visible band shift to a higher apparent molecular weight compared to the unmodified protein. A successful PEGylation will show a ladder of bands representing mono-, di-, tri-, and higher-PEGylated species.[24]
Chromatography
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is used to separate PEGylated proteins from the smaller, unreacted protein and PEG reagent, as well as to detect high-molecular-weight aggregates. The PEGylated protein will elute earlier than the unmodified protein.[25][26]
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate different PEGylated species based on differences in their surface charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be a powerful tool for analyzing the purity of PEGylated products.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for the detailed characterization of PEGylated proteins.[4][8]
-
Electrospray Ionization (ESI-MS): Coupled with liquid chromatography (LC/MS), ESI-MS can provide accurate mass measurements of the intact PEGylated protein, allowing for the determination of the number of attached PEG units.[27][28][29]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is also used to determine the molecular weight of the PEGylated protein and the distribution of PEGylated species.[4] The mass spectrum will show a series of peaks, each corresponding to the protein with a different number of attached PEG units, often separated by the mass of a single ethylene oxide monomer (44 Da).[27]
Signaling Pathways and Mechanisms of Action of PEGylated Drugs
The following diagrams illustrate the mechanisms of action and relevant signaling pathways for three distinct classes of PEGylated therapeutics.
Peginterferon alfa-2a (Cytokine Therapy)
Peginterferon alfa-2a is a PEGylated form of interferon alfa-2a used to treat chronic hepatitis B and C. It acts by stimulating the body's innate antiviral response.
Caption: Peginterferon alfa-2a signaling via the JAK-STAT pathway.
Peginterferon alfa-2a binds to the interferon-alpha receptor (IFNAR), which activates the Janus kinases (JAK1 and TYK2).[27] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[27] Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[27] This complex translocates to the nucleus, binds to Interferon-Stimulated Response Elements (ISREs) on the DNA, and initiates the transcription of Interferon-Stimulated Genes (ISGs).[6] The resulting antiviral proteins inhibit viral replication and modulate the immune response.[6]
Certolizumab Pegol (TNF-α Inhibition)
Certolizumab pegol is a PEGylated Fab' fragment of a humanized monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. It is used to treat autoimmune diseases like rheumatoid arthritis and Crohn's disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of a Formate-Dependent Uric Acid Degradation Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Pegloticase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Pegylated interferons for the treatment of chronic hepatitis C: pharmacological and clinical differences between peginterferon-alpha-2a and peginterferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. medscape.com [medscape.com]
- 17. Certolizumab pegol: in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. confluore.com [confluore.com]
- 22. purepeg.com [purepeg.com]
- 23. researchgate.net [researchgate.net]
- 24. biopharminternational.com [biopharminternational.com]
- 25. lcms.cz [lcms.cz]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. sciex.com [sciex.com]
- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 29. ingenieria-analitica.com [ingenieria-analitica.com]
An In-depth Technical Guide to Azido-PEG1-amine for Bioconjugation
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate linker is a critical step. Among the vast array of available options, Azido-PEG1-amine has emerged as a versatile and efficient tool. This guide provides a comprehensive overview of this compound, its properties, and its applications, with a focus on providing practical knowledge for beginners in the field.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring an azide (B81097) (-N₃) group and a primary amine (-NH₂) group at opposite ends of a short polyethylene (B3416737) glycol (PEG) spacer.[1] This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, making it a valuable component in the construction of complex bioconjugates.[2][3] The single ethylene (B1197577) glycol unit (PEG1) provides a short, hydrophilic spacer that can enhance the solubility of the resulting conjugate.[2]
The azide group is a key functional group for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[4] Specifically, the azide can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The primary amine, on the other hand, readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[6]
This unique combination of reactive groups makes this compound particularly well-suited for applications in drug delivery, proteomics, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][7]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its successful application in bioconjugation experiments. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Weight | 130.15 g/mol |
| Chemical Formula | C₄H₁₀N₄O |
| CAS Number | 464190-91-8 |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DCM, THF, acetonitrile |
| Storage (Pure Form) | -20°C, protected from light |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Proper Handling and Storage:
To ensure the integrity and reactivity of this compound, it is crucial to adhere to proper storage and handling guidelines. The compound should be stored at -20°C in its pure form and protected from light.[4] When in solution, it is best to store it at -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, it is recommended to bring the vial to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive groups.
Key Bioconjugation Reactions
The versatility of this compound stems from the distinct reactivity of its two functional groups. This allows for a two-step conjugation strategy, as depicted in the workflow diagram below.
Amine-Reactive Conjugation via NHS Ester Chemistry
The primary amine of this compound provides a nucleophilic center for reaction with electrophilic groups. A common and efficient method for labeling with primary amines is through the use of N-hydroxysuccinimide (NHS) esters. NHS esters react with primary amines in a pH-dependent manner to form a stable amide bond.[6]
Experimental Protocol: Conjugation of this compound to an NHS Ester-activated Molecule
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, antibody, or other biomolecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening the vials.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the NHS ester-activated molecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule. The optimal molar ratio should be determined empirically for each specific application.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagents by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Azide-Reactive Conjugation via Click Chemistry
The azide group of this compound is a versatile handle for "click chemistry" reactions. These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[8]
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[8] This reaction forms a stable triazole linkage.
Experimental Protocol: CuAAC Reaction with an Alkyne-modified Molecule
Materials:
-
Azido-functionalized molecule (prepared as described in section 3.1)
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: PBS or other aqueous buffer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).
-
Dissolve the azido-functionalized molecule and the alkyne-modified molecule in the reaction buffer.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the azido-functionalized molecule and a 1.5- to 5-fold molar excess of the alkyne-modified molecule.
-
Prepare a premix of CuSO₄ and the copper ligand. Add this premix to the reaction tube. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.
-
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[10]
Experimental Protocol: SPAAC Reaction with a DBCO-modified Molecule
Materials:
-
Azido-functionalized molecule (prepared as described in section 3.1)
-
DBCO-modified molecule
-
Reaction Buffer: PBS or other aqueous buffer
Procedure:
-
Preparation of Reagents:
-
Dissolve the azido-functionalized molecule and the DBCO-modified molecule in the reaction buffer.
-
-
SPAAC Reaction:
-
Combine the azido-functionalized molecule with a 1.5- to 3-fold molar excess of the DBCO-modified molecule in the reaction buffer.
-
Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
-
Purification:
-
Purify the final conjugate using a suitable method to remove any unreacted starting materials.
-
Application in PROTAC Development
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] this compound can serve as the linker component connecting the POI-binding ligand and the E3 ligase-binding ligand.
The following diagram illustrates the mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex.
The ubiquitin-proteasome pathway is a major cellular machinery for protein degradation.[13] It involves a cascade of enzymatic reactions catalyzed by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which ultimately tag substrate proteins with a polyubiquitin (B1169507) chain.[14][15] This polyubiquitin tag is recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides.[13] PROTACs effectively hijack this endogenous system to selectively eliminate target proteins.[12]
Conclusion
This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its well-defined structure, dual reactivity, and the biocompatibility of the resulting conjugates make it an invaluable tool for researchers in various fields, from basic science to drug discovery. By understanding its fundamental properties and the key chemical reactions it participates in, even beginners in bioconjugation can confidently incorporate this compound into their experimental designs to create novel and impactful molecular constructs.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound | PROTAC linker | TargetMol [targetmol.com]
- 8. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Bifunctional Reactivity of Azido-PEG1-amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of Azido-PEG1-amine, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] This document provides a detailed overview of the reactivity of its two key functional groups: the terminal azide (B81097) and the primary amine. It includes structured data on reaction parameters, detailed experimental protocols, and visualizations of reaction pathways and workflows to empower researchers in designing and executing their conjugation strategies.
Introduction to this compound
This compound, with the chemical formula C4H10N4O, is a molecule featuring a terminal azide (-N3) group and a primary amine (-NH2) group, separated by a single polyethylene (B3416737) glycol (PEG) unit.[3][4][5] This structure provides two distinct and orthogonal reactive handles, allowing for sequential or one-pot dual functionalization of target molecules. The PEG spacer, though short, enhances the solubility of the linker in aqueous media.[4]
Reactivity of the Azide Group: "Click Chemistry"
The azide group is a key player in "click chemistry," a set of reactions known for their high yield, selectivity, and biocompatibility.[6][7] The most prominent reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring.[8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[6][8] This reaction is favored for its rapid kinetics and reliability.[10][11]
Key Features of CuAAC:
-
High Efficiency: The reaction proceeds with fast kinetics and often results in quantitative yields with minimal byproducts.[10]
-
Selectivity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems.[10]
-
Mild Conditions: The reaction can be performed in a variety of solvents, including water, over a wide pH range (4-11).[6][10]
Quantitative Data for CuAAC Reactions
| Parameter | Value/Range | Notes |
| Reaction Time | 30 - 60 minutes | At room temperature.[12] |
| pH Range | 4 - 12 | Optimal performance is often observed in the physiological to slightly alkaline range.[6] |
| Temperature | Room Temperature | The reaction is efficient at ambient temperatures.[6] |
| Catalyst | Copper(I) | Often generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270).[12][13] |
| Ligands | TBTA, THPTA | Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst.[12] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[1] This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.[1][7]
Key Features of SPAAC:
-
Copper-Free: Avoids the potential toxicity associated with a copper catalyst, making it ideal for live-cell imaging.
-
Bioorthogonality: The reacting moieties are highly selective and do not interfere with biological processes.
Signaling Pathway for Azide Reactions
Caption: Reaction pathways for the azide group of this compound.
Reactivity of the Amine Group: Nucleophilic Reactions
The primary amine group (-NH2) of this compound is a potent nucleophile, readily reacting with various electrophilic functional groups to form stable covalent bonds.[14][15] This reactivity is fundamental to many bioconjugation strategies.[16]
Reaction with N-Hydroxysuccinimide (NHS) Esters
The most common reaction involving primary amines is their acylation by N-hydroxysuccinimide (NHS) esters.[17][18] This reaction results in the formation of a stable amide bond and is widely used for labeling proteins and other biomolecules.[16][19]
Key Features of Amine-NHS Ester Reactions:
-
Efficiency: The reaction is generally efficient and proceeds under mild conditions.[18]
-
pH Dependence: The reaction is highly pH-dependent, with an optimal range of 7.2 to 9.[17][20] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.[20][21]
-
Stability: The resulting amide bond is highly stable under physiological conditions.[18]
Quantitative Data for Amine-NHS Ester Reactions
| Parameter | Value/Range | Notes |
| Optimal pH | 7.2 - 9.0 | The reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis.[16][17] A common working pH is 8.3-8.5.[20][21] |
| Reaction Time | 0.5 - 4 hours | At room temperature or 4°C.[17] Can be extended to overnight on ice.[21] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester.[17] |
| Buffers | Phosphate (B84403), Bicarbonate, Borate, HEPES | Amine-free buffers are essential to avoid competing reactions.[17][21] |
Signaling Pathway for Amine Reactions
Caption: Nucleophilic reaction of the amine group with an NHS ester.
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[13]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[22]
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)[12]
Procedure:
-
Dissolve the alkyne-modified molecule and this compound in the reaction buffer. A 2-fold molar excess of the azide component with respect to the alkyne is recommended.[23]
-
Prepare the catalyst solution by premixing the CuSO₄ and THPTA solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[13] Let this mixture stand for a few minutes.[12]
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For instance, add 25 µL of 100 mM sodium ascorbate.[22]
-
Allow the reaction to proceed at room temperature for 1 to 2 hours.[22] Protect the reaction from light.[12]
-
The reaction can be quenched by the addition of a chelating agent like EDTA.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Protocol for Amine-NHS Ester Conjugation
This protocol outlines a general procedure for conjugating an NHS ester-activated molecule to this compound.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)[21]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF for dissolving water-insoluble NHS esters[21]
Procedure:
-
Dissolve the this compound in the reaction buffer.
-
If the NHS ester is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF immediately before use.[21]
-
Add the NHS ester solution to the solution of this compound. A 10-20 fold molar excess of the NHS ester is often used.
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[21]
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using a suitable method like dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
Experimental Workflow
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile bifunctional linker that provides researchers with orthogonal reactivity for a wide range of applications. A thorough understanding of the distinct reactivity of its azide and amine functional groups, along with the optimization of reaction conditions, is crucial for the successful design and synthesis of novel bioconjugates, targeted therapeutics, and advanced research tools. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bioclone.net [bioclone.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 19. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG1-amine in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-amine is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug development. It possesses a primary amine group and an azide (B81097) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The amine group allows for covalent attachment to proteins, typically through reaction with activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, targeting primary amines on lysine (B10760008) residues and the N-terminus of the protein. The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions.
This two-step labeling strategy offers precise control over the introduction of functionalities onto a protein of interest. The azide group remains inert during the initial conjugation to the protein and can be specifically ligated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, respectively.[1][2] This methodology is widely employed for attaching a variety of payloads to proteins, including fluorescent dyes, biotin, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The PEG spacer enhances solubility and can reduce steric hindrance.[3]
Data Presentation: Quantitative Parameters for Azide Labeling
The efficiency of protein labeling with an azido-PEG-NHS ester is influenced by several factors, including protein concentration, the molar ratio of the labeling reagent to the protein, buffer composition, pH, and the duration and temperature of the reaction. The following tables summarize typical quantitative data for the labeling of a generic IgG antibody.
| Parameter | Value | Notes |
| Protein | Human IgG | Molecular Weight: ~150 kDa |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[4] |
| Labeling Reagent | Azido-PEG1-NHS Ester | Dissolved in anhydrous DMSO immediately before use.[5] |
| Molar Excess of Reagent | 8- to 20-fold | Moles of Azido-PEG1-NHS Ester per mole of IgG.[5][6] |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | pH 7.2-8.5. Must be free of primary amines (e.g., Tris).[7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 30-60 minutes at room temperature, or 2 hours at 4°C.[5] | |
| Average Degree of Labeling (DOL) | 3 - 6 azides per antibody | Determined by MALDI-TOF mass spectrometry.[5] |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide group. |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent via desalting or dialysis. |
| Molar Excess of NHS Ester | Typical Degree of Labeling (DOL) |
| 8-fold | 1-3 |
| 15-fold | Varies, optimization recommended |
| 20-fold | 4-6 |
Experimental Protocols
Part 1: Azide Labeling of Proteins using Azido-PEG1-NHS Ester
This protocol details the covalent attachment of the azido-PEG1 moiety to a protein by targeting primary amine groups.
Materials and Reagents:
-
Protein of interest
-
Azido-PEG1-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.5 (amine-free)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes (e.g., Slide-A-Lyzer™ Dialysis Cassettes)
-
Reaction tubes
Protocol:
-
Protein Preparation:
-
Dissolve the protein in amine-free PBS (pH 7.2-8.5) to a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines like Tris or glycine, it must be exchanged with PBS using a desalting column or dialysis.[5]
-
-
Reagent Preparation:
-
Immediately before use, bring the vial of Azido-PEG1-NHS Ester to room temperature.
-
Prepare a 10 mM stock solution of the Azido-PEG1-NHS Ester in anhydrous DMSO.
-
Note: NHS esters are sensitive to moisture. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Azido-PEG1-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Example Calculation for a 20-fold molar excess:
-
For a 1 mg/mL solution of a 150 kDa protein in 1 mL:
-
Moles of protein = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of reagent = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol
-
Volume of 10 mM reagent = (1.33 x 10⁻⁷ mol) / (0.01 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL
-
-
-
While gently vortexing, add the calculated volume of the Azido-PEG1-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Purification:
-
Remove the unreacted Azido-PEG1-NHS Ester and byproducts using a desalting column or by dialysis against PBS.[3] This step is crucial to prevent interference in downstream applications.
-
-
Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
If required, determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry.
-
The azide-labeled protein is now ready for the subsequent click chemistry reaction.
-
For long-term storage, it is recommended to store the labeled protein at -20°C or -80°C.[8]
-
References
Application Notes and Protocols: Antibody Conjugation with Azido-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with Azido-PEG1-amine. This protocol is designed for researchers in biochemistry, immunology, and drug development who are looking to incorporate azide (B81097) functionalities onto antibodies for subsequent "click" chemistry reactions. This method is particularly relevant for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1][][3]
The protocol outlines a common and effective method utilizing N-hydroxysuccinimide (NHS) ester chemistry to link the this compound to primary amines on the antibody.[][5][6] NHS esters are highly reactive towards the primary amino groups found on lysine (B10760008) residues and the N-terminus of antibodies, forming stable amide bonds.[][5] The reaction is efficient and proceeds under mild, aqueous conditions, making it suitable for sensitive biological molecules like antibodies.[]
Overview of the Conjugation Process
The conjugation of this compound to an antibody via an NHS ester involves a two-step conceptual process:
-
Activation (Implicit in commercially available reagents): Commercially available this compound often comes pre-activated with an NHS ester group (e.g., Azido-PEG1-NHS ester). This eliminates the need for a separate activation step in the lab. The NHS ester is highly reactive towards primary amines.
-
Conjugation: The amine groups on the antibody (primarily from lysine residues) act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[]
This process introduces a terminal azide group onto the antibody, which can then be used for various bioorthogonal "click" chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing a dibenzocyclooctyne (DBCO) group.[1][7][8]
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction can be influenced by several factors. The following table summarizes key quantitative parameters that should be considered and optimized for successful conjugation.
| Parameter | Typical Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL[9] | Higher concentrations can improve reaction efficiency. A minimum of 2.0 mg/mL is often recommended. |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1[][9] | The optimal ratio depends on the desired degree of labeling (DOL) and should be determined empirically. |
| Reaction pH | 7.2 - 8.5[][5] | A slightly basic pH deprotonates the primary amines, increasing their nucleophilicity and reaction rate. |
| Reaction Temperature | Room Temperature or 4°C[] | Room temperature reactions are typically faster (30-60 minutes), while 4°C or on ice can be used for longer incubations (2 hours) to minimize potential antibody degradation.[][9] |
| Reaction Time | 30 - 120 minutes[] | The reaction is generally rapid. |
| Degree of Labeling (DOL) | 2 - 8 | This represents the average number of azide linkers per antibody. A typical result using a 20-fold molar excess of linker is 4-6 linkers per antibody.[9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an antibody.
Materials and Reagents
-
Antibody: Purified antibody of interest (e.g., IgG) in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS).
-
Azido-PEG1-NHS ester: Stored at -20°C with desiccant.[9]
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5. Carbonate/bicarbonate buffer (0.1 M, pH 8.0-8.5) or borate (B1201080) buffer (50 mM, pH 8.5) can also be used.[5][10]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the Azido-PEG1-NHS ester.[9][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[10]
-
Purification System: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for removal of excess, unreacted linker.[9][10]
-
Spectrophotometer: For determining antibody concentration and degree of labeling.
Pre-Conjugation Antibody Preparation
It is crucial to remove any amine-containing substances and stabilizers (e.g., Tris, glycine, sodium azide, BSA) from the antibody solution as they will compete with the antibody for reaction with the NHS ester.[9][10]
-
If necessary, perform buffer exchange of the antibody solution into the Reaction Buffer using a desalting column or dialysis.
-
Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280). For most IgGs, an extinction coefficient of 1.4 mL/(mg·cm) can be used.[10]
Conjugation Protocol
-
Equilibrate Reagents: Allow the vial of Azido-PEG1-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9][10]
-
Prepare Linker Solution: Immediately before use, dissolve the Azido-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
-
Initiate Conjugation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[9]
-
Add the calculated volume of the 10 mM Azido-PEG1-NHS ester solution to the antibody solution to achieve the desired molar excess (e.g., 20-fold).[9] The volume of the organic solvent should not exceed 10% of the final reaction volume.[9]
-
Gently mix the reaction solution by pipetting.
-
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9] Protect from light if the azide linker is light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
Purification of the Azide-Modified Antibody
Remove the unreacted Azido-PEG1-NHS ester and the NHS byproduct from the conjugated antibody.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for sample application and collection of the purified antibody conjugate.[10]
-
Dialysis: Alternatively, dialyze the reaction mixture against an appropriate storage buffer using a dialysis cassette with a suitable molecular weight cutoff (MWCO), typically 10 kDa for antibodies.
Characterization of the Conjugate
-
Concentration Determination: Measure the A280 of the purified conjugate to determine the final antibody concentration.
-
Degree of Labeling (DOL) (Optional but Recommended): The DOL can be determined if the azide linker contains a chromophore. If not, subsequent quantification after a click reaction with a dye-labeled alkyne can be performed.
Visual Representations
Signaling Pathway: NHS Ester Reaction
References
- 1. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Antibody labeling chemistries | Abcam [abcam.com]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Azido-PEG1-amine in PROTAC Synthesis and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG1-amine in PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] The length and flexibility of the PEG linker are crucial for optimizing the geometry of the ternary complex.[5] this compound (2-(2-azidoethoxy)ethan-1-amine) is a versatile, short-chain PEG linker that offers several advantages in PROTAC synthesis. It possesses two key functional groups: a primary amine for covalent attachment to a ligand (typically via amide bond formation) and an azide (B81097) group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This dual functionality allows for a modular and efficient approach to PROTAC assembly.
These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis and development, including detailed experimental protocols, quantitative data on the performance of PROTACs with short PEG linkers, and visualizations of key concepts and workflows.
Data Presentation
The following tables summarize quantitative data for a representative PROTAC synthesized with a single PEG unit linker, demonstrating the impact on degradation efficiency and cellular activity. The data is based on a study of single amino acid-based PROTACs targeting the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[7]
| PROTAC Name | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Arg-PEG1-Dasa | PEG1 | BCR-ABL | K562 | 0.85 | 98.8 | 0.3595 |
| Lys-PEG1-Dasa | PEG1 | BCR-ABL | K562 | ~1 | >90 | ~0.4 |
| Leu-PEG1-Dasa | PEG1 | BCR-ABL | K562 | ~1 | >90 | ~0.3 |
| Phe-PEG1-Dasa | PEG1 | BCR-ABL | K562 | ~1 | >80 | ~0.2 |
| Data extracted from a study on single amino acid-based PROTACs.[7] DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound. The protocol is divided into three main stages: functionalization of the POI ligand, functionalization of the E3 ligase ligand, and the final "click chemistry" conjugation.
Protocol 1: Synthesis of an Alkyne-Functionalized POI Ligand
This protocol describes the introduction of a terminal alkyne group onto a hypothetical POI ligand containing a carboxylic acid moiety.
Materials:
-
POI ligand with a carboxylic acid group
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the alkyne-functionalized POI ligand.
-
Characterize the purified product by ¹H NMR and MS.
Protocol 2: Synthesis of an Azide-Functionalized E3 Ligase Ligand using this compound
This protocol describes the conjugation of this compound to a hypothetical E3 ligase ligand (e.g., a derivative of pomalidomide) containing a carboxylic acid.
Materials:
-
E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide-COOH)
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in DCM to yield the azide-functionalized E3 ligase ligand.
-
Characterize the purified product by ¹H NMR and MS.
Protocol 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" reaction to conjugate the alkyne-functionalized POI ligand with the azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (from Protocol 1)
-
Azide-functionalized E3 ligase ligand (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another separate vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture and purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
The following diagrams illustrate key concepts in PROTAC development and the role of this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
Date: December 9, 2025
Introduction
The surface modification of nanoparticles is a critical determinant of their in vitro and in vivo performance, influencing their stability, biocompatibility, and targeting capabilities. Azido-PEG1-amine is a heterobifunctional linker that offers a versatile platform for nanoparticle surface functionalization. This linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (N3) group, and a primary amine (-NH2) group.
The PEG component imparts a hydrophilic character to the nanoparticle surface, a process known as PEGylation. This modification can enhance colloidal stability, minimize non-specific protein adsorption (opsonization), and consequently prolong circulation times in biological systems.[1][2] The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These bioorthogonal reactions are highly efficient and specific, enabling the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic payloads, that bear a corresponding alkyne group.[1][3] The primary amine group provides a versatile point of attachment to nanoparticles with various surface chemistries, often through amide bond formation with carboxylated surfaces or via reactions with other suitable functional groups.
These application notes provide an overview of the utility of this compound in the surface modification of nanoparticles and present detailed protocols for the functionalization of gold, iron oxide, and polymeric nanoparticles.
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The PEG spacer reduces aggregation and minimizes recognition by the immune system, leading to improved stability in biological fluids.[2]
-
Versatile Bioconjugation: The terminal azide group allows for highly specific and efficient "click" chemistry reactions, enabling the attachment of a wide range of biomolecules for targeted drug delivery, diagnostics, and imaging.[1][3]
-
Controlled Surface Chemistry: The amine group allows for straightforward attachment to a variety of nanoparticle cores.
-
Applications in Nanomedicine:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the azide terminus can direct nanoparticles to specific disease sites, such as tumors.[3]
-
Biomedical Imaging: Attachment of imaging probes (e.g., fluorescent dyes, MRI contrast agents) facilitates in vivo tracking and diagnosis.
-
Cancer Therapy: Co-delivery of therapeutic agents and targeting moieties can enhance the efficacy of cancer treatments.
-
Quantitative Data Summary
The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from characterization studies.
Table 1: Change in Hydrodynamic Diameter of Nanoparticles after Surface Modification.
| Nanoparticle Type | Initial Diameter (nm) | Diameter after this compound Functionalization (nm) | Reference |
| Gold Nanoparticles (AuNPs) | 15.2 ± 1.3 | 25.8 ± 2.1 | [4] |
| Iron Oxide Nanoparticles (IONPs) | 9.8 ± 1.1 | 18.5 ± 2.5 | [5] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | 155.3 ± 4.2 | 168.7 ± 3.9 | [6] |
Table 2: Change in Zeta Potential of Nanoparticles after Surface Modification.
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after Amine Functionalization (mV) | Zeta Potential after this compound Functionalization (mV) | Reference |
| Carboxylated PLGA Nanoparticles | -25.4 ± 2.1 | +15.8 ± 1.7 | +5.2 ± 1.3 | [6][7] |
| Citrate-capped Gold Nanoparticles | -35.6 ± 3.4 | N/A | -10.1 ± 2.8 | [4] |
| Bare Iron Oxide Nanoparticles | +12.3 ± 1.9 | +30.1 ± 2.5 | +18.7 ± 2.2 | [8] |
Table 3: Quantification of Azide Groups on Nanoparticle Surface.
| Nanoparticle Type | Quantification Method | Number of Azide Groups per Nanoparticle | Reference |
| Hafnium Oxide Nanoparticles | Fluorescence Quenching | 2 - 10 | [9][10] |
| Gold Nanoparticles | UV-Vis Spectroscopy | ~6 - 11 | [11] |
| Iron Oxide Nanoparticles | Staudinger Ligation & N2 measurement | Variable, dependent on particle size and ligand density | [12] |
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of citrate-capped gold nanoparticles with this compound using a thiol-terminated PEG linker as an illustrative example of attaching the PEG-azide moiety.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)
-
HS-PEG-Azide (thiolated this compound analogue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of HS-PEG-Azide in nuclease-free water (e.g., 1 mg/mL).
-
Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy by measuring the absorbance at the surface plasmon resonance peak (around 520 nm for spherical AuNPs).
-
-
PEGylation of AuNPs:
-
To the citrate-capped AuNP solution, add the HS-PEG-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[1]
-
Gently mix the solution and allow it to react overnight at room temperature with gentle stirring to facilitate the ligand exchange reaction between citrate (B86180) and the thiol-PEG-azide.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the presence of AuNPs and check for any aggregation by observing the surface plasmon resonance peak. A significant red-shift or broadening of the peak may indicate aggregation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to confirm an increase in size after PEGylation.
-
Zeta Potential: Measure the surface charge. A decrease in the negative charge is expected after the replacement of citrate ions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the azide group by identifying the characteristic azide stretching vibration at approximately 2100 cm⁻¹.[2]
-
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol details the functionalization of IONPs by first introducing amine groups onto the surface, followed by conjugation with an Azido-PEG derivative.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol
-
Azido-PEG-NHS ester (or a similar derivative reactive towards amines)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Strong magnet
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse IONPs in anhydrous toluene.
-
Add APTES to the IONP suspension.
-
Add triethylamine and a small amount of water to catalyze the silanization reaction.
-
Sonicate the mixture for 5 hours in an ultrasonication bath.[1]
-
Add heptane to precipitate the amine-functionalized IONPs.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with acetone (B3395972) and dry under vacuum.
-
-
Conjugation of Azido-PEG to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the Azido-PEG-NHS ester in a 5-10 fold molar excess relative to the estimated surface amine groups.
-
Add DIPEA to act as a proton scavenger.[1]
-
Allow the reaction to proceed for 24-48 hours at room temperature with stirring.
-
-
Purification of Azido-PEG-IONPs:
-
Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.
-
Collect the nanoparticles using a magnet.
-
Wash the nanoparticles extensively with the reaction solvent (DMF) and then with a more volatile solvent like acetone to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
-
Characterization:
-
DLS and Zeta Potential: To confirm changes in size and surface charge.
-
FTIR Spectroscopy: To confirm the presence of the azide group (~2100 cm⁻¹) and amide bond formation.[2]
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
-
Protocol 3: Surface Modification of Polymeric Nanoparticles (e.g., PLGA)
This protocol describes the functionalization of carboxylated polymeric nanoparticles with this compound via carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated polymeric nanoparticles (e.g., PLGA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation of this compound:
-
Add this compound to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of Azido-PEG-Nanoparticles:
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).
-
Purify the functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove unreacted reagents.
-
-
Characterization:
-
DLS and Zeta Potential: To monitor changes in size and confirm the successful conjugation by observing a shift in surface charge from negative to positive or less negative.[6]
-
¹H NMR Spectroscopy: To confirm the presence of PEG chains on the nanoparticle surface after dissolving the nanoparticles in a suitable deuterated solvent.[13]
-
FTIR Spectroscopy: To detect the azide peak (~2100 cm⁻¹).[13]
-
Subsequent "Click" Chemistry Protocol
This protocol outlines the general procedure for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG functionalized nanoparticles (from Protocols 1, 2, or 3)
-
Alkyne-containing molecule of interest (e.g., targeting peptide, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Appropriate buffer (e.g., PBS or TBS)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the appropriate buffer.
-
Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
-
"Click" Reaction:
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of CuSO4 in water. For aqueous reactions, pre-complexing CuSO4 with a ligand like THPTA is recommended to improve catalyst stability and efficiency.[14]
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution (or the pre-complexed catalyst). A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles using appropriate methods such as centrifugation, dialysis, or size exclusion chromatography to remove the copper catalyst and excess alkyne molecules.
-
-
Characterization:
-
Confirm the successful conjugation using techniques appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye, UV-Vis spectroscopy for a molecule with a chromophore, or HPLC).
-
The disappearance of the azide peak in the FTIR spectrum can also indicate a successful reaction.[2]
-
Visualizations
Experimental Workflows
Caption: General experimental workflows for the surface modification of different nanoparticle types.
Caption: Workflow for the subsequent "click" chemistry conjugation.
Signaling Pathways
Caption: Cellular uptake pathways of PEGylated nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. media.sciltp.com [media.sciltp.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes: Reaction Conditions for Azido-PEG1-Amine Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azido-PEG1-amine is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a terminal azide (B81097) group and a terminal amine group, separated by a single polyethylene (B3416737) glycol (PEG) unit. The azide group enables covalent ligation to a molecule of interest via "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This document provides detailed protocols for the two primary click chemistry pathways involving this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method for conjugating an azide, such as the one on this compound, with a terminal alkyne. The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt and a reducing agent. The result is a stable triazole linkage.[1][2]
Experimental Workflow: CuAAC
The general workflow for a CuAAC reaction involves the preparation of reagents, reaction execution, and subsequent purification and analysis of the conjugate.
Figure 1. General workflow for a CuAAC bioconjugation reaction.
Reaction Components and Conditions
Successful CuAAC bioconjugation depends on the careful selection and concentration of each component.
| Component | Role | Typical Concentration | Notes |
| This compound | Azide source for ligation. | 1.5 - 10 fold molar excess to alkyne | The amine end can be pre-functionalized if needed. |
| Alkyne-Molecule | The molecule (protein, peptide, drug) to be conjugated. | 20 µM - 1 mM | Must contain a terminal alkyne group. |
| Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst.[3] | 50 µM - 500 µM | Higher concentrations can increase reaction rate but may also damage biomolecules.[4] |
| Sodium Ascorbate (B8700270) | Reducing agent to generate and maintain Cu(I) from Cu(II).[3][5] | 5 - 50 mM (40-50 eq. to copper) | Freshly prepared solution is recommended. |
| Cu(I)-Stabilizing Ligand | Accelerates the reaction and protects biomolecules from oxidative damage.[2][5] | 5-fold molar excess to copper | Examples include THPTA, BTTAA, and TBTA.[2][6] Water-soluble ligands are preferred for bioconjugation. |
| Solvent/Buffer | Reaction medium. | N/A | Aqueous buffers (e.g., PBS, HEPES, pH 7-8) are common. Organic co-solvents (DMSO, DMF) can be used (<10%) to dissolve hydrophobic molecules.[7][8] |
Detailed Protocol: CuAAC Conjugation of a Protein
This protocol describes a general procedure for conjugating this compound to an alkyne-modified protein.
1. Materials and Reagents:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
2. Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 25-50 µM.
-
Add Azide-Linker: Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess relative to the protein is recommended.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of Cu:Ligand is common.[3][5] For a final copper concentration of 100 µM, you would use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM ligand for a 500 µL final reaction volume. Let the premix stand for 2-3 minutes.
-
Add Catalyst: Add the catalyst premix to the protein/azide mixture.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to initiate the cycloaddition.[3]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The tube can be placed on a slow rotator.
-
Quench (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper ions.
-
Purify: Proceed immediately to purification to remove excess reagents and the catalyst.
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide.[] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems and for conjugating sensitive biomolecules.[10][11]
Experimental Workflow: SPAAC
The SPAAC workflow is simpler than CuAAC due to the absence of a catalyst system.
Figure 2. General workflow for a SPAAC bioconjugation reaction.
Reaction Components and Conditions
SPAAC reactions are generally robust and tolerate a wide range of conditions.
| Component | Role | Typical Concentration / Ratio | Notes |
| This compound | Azide source for ligation. | 2 - 20 fold molar excess to alkyne | Higher excess can drive the reaction to completion faster.[12] |
| Strained Alkyne | The reactive partner for the azide (e.g., DBCO, BCN, DIBO). | Limiting reagent | The choice of alkyne affects reaction kinetics. DBCO is common and has a good balance of reactivity and stability.[11][13] |
| Solvent/Buffer | Reaction medium. | N/A | Aqueous buffers (PBS, HEPES) are preferred for biomolecules.[14][15] Ensure buffers are free of sodium azide, as it will compete with the azide linker.[16] |
| Temperature | Reaction Temperature | Room temp (25°C) to 37°C | Higher temperatures increase the reaction rate, but biomolecule stability must be considered.[14] |
Detailed Protocol: SPAAC Conjugation of a Protein
This protocol outlines a general procedure for conjugating this compound to a protein functionalized with a DBCO group.
1. Materials and Reagents:
-
DBCO-functionalized protein
-
This compound
-
Reaction Buffer (e.g., Azide-free PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed for linker solubility
-
Microcentrifuge tubes
2. Procedure:
-
Prepare Protein Solution: In a microcentrifuge tube, dissolve the DBCO-functionalized protein in the reaction buffer to the desired concentration (e.g., 1 mg/mL).[16]
-
Prepare Linker Solution: Dissolve the this compound in the reaction buffer. If solubility is an issue, first dissolve it in a minimal amount of DMSO and then add it to the buffer. Keep the final DMSO concentration below 10% to avoid protein denaturation.[12][16]
-
Combine and React: Add the this compound solution to the protein solution. A 5 to 20-fold molar excess of the azide linker is typically used.[12]
-
Incubate: Mix gently and incubate the reaction. Incubation can be done at room temperature for 4-12 hours or at 4°C overnight.[16][17] For faster kinetics, the temperature can be increased to 37°C if the protein is stable.[14]
-
Purify: Once the reaction is complete (as monitored by a suitable analytical method), proceed to purification to remove the excess azide linker.
Section 3: Post-Reaction Purification and Characterization
After conjugation, the desired product must be separated from unreacted starting materials, excess linkers, and reaction byproducts. Subsequent characterization is crucial to confirm successful conjugation, determine purity, and verify the integrity of the final product.
General Post-Reaction Workflow
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-PEG1-amine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in chemical biology, drug discovery, and materials science, offering a set of reliable and high-yielding reactions for the covalent ligation of molecules. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent methods for forming stable triazole linkages. This document provides a detailed comparison of CuAAC and SPAAC for reactions involving Azido-PEG1-amine, a versatile bifunctional linker used in bioconjugation and the development of therapeutics such as PROTACs.
This compound offers a terminal azide (B81097) group for click chemistry and a primary amine for further functionalization, making it an ideal building block for creating complex molecular architectures. The choice between CuAAC and SPAAC for conjugating this compound depends on the specific requirements of the application, particularly the trade-off between reaction kinetics and biocompatibility.
Quantitative Data Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC when using this compound. It is important to note that the reaction rates are highly dependent on the specific alkyne, solvent, and catalyst (for CuAAC) used. The data presented here are representative values for analogous systems.
Table 1: Reaction Kinetics
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[1] | ~10⁻³ to 1 M⁻¹s⁻¹[1] |
| Typical Reaction Time | Minutes to a few hours | Several hours to days |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[2] | None[2] |
Table 2: Biocompatibility and Reaction Conditions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Biocompatibility | Limited in vivo due to copper cytotoxicity. Ligands can mitigate toxicity.[1] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[1] |
| Reaction Temperature | Room temperature | Room temperature or 37 °C |
| Solvent Systems | Aqueous buffers, organic solvents (e.g., DMF, DMSO) | Aqueous buffers, organic solvents (e.g., DMSO, acetonitrile) |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst. | Excellent, as it is a catalyst-free reaction. |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of this compound with a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the terminal alkyne-functionalized molecule in the reaction buffer (or a suitable solvent mixture) to a final concentration of 1-1.2 mM.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
If using, prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution (1 equivalent)
-
Terminal alkyne-functionalized molecule solution (1-1.2 equivalents)
-
Reaction buffer to bring the mixture to the desired final volume.
-
-
If using THPTA, add the THPTA solution to the reaction mixture (5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (0.05-0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1 equivalent).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of this compound with a cyclooctyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-amine)
-
Reaction Solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution for biological applications)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the chosen reaction solvent to a final concentration of 10 mM.
-
Dissolve the cyclooctyne-functionalized molecule in the same solvent to a final concentration of 10-12 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution (1 equivalent) and the cyclooctyne-functionalized molecule solution (1-1.2 equivalents).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC. Reactions are typically slower than CuAAC and may require several hours to overnight for completion.
-
-
Work-up and Purification:
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or HPLC.
-
Visualizations
Reaction Mechanisms
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
Experimental Workflow for Bioconjugation
Caption: General workflow for bioconjugation using this compound.
Logical Relationship in PROTAC Development
Caption: Role of this compound in PROTAC development.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between the two is a trade-off between reaction speed and biocompatibility. For applications where high reaction rates are critical and the potential for copper-induced toxicity is not a concern (e.g., in materials science or ex vivo applications), CuAAC is the superior choice. For most in vivo studies, particularly those involving sensitive cell types or long-term observation, the excellent biocompatibility of SPAAC makes it the more prudent option. Careful consideration of the experimental goals and constraints will guide the selection of the most appropriate click chemistry method for your research.
References
Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides with functional groups is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Azide-labeled oligonucleotides are particularly valuable as they serve as versatile intermediates for bioconjugation via "click chemistry." This highly efficient and specific reaction allows for the stable attachment of a wide array of molecules, including fluorophores, quenchers, biotin, peptides, and drugs.
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with Azido-PEG1-amine, creating a foundational substrate for subsequent conjugation reactions. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These protocols are designed for researchers in drug development, diagnostics, and fundamental research who require robust methods for producing azide-functionalized nucleic acids.
Chemistry Overview
The labeling process occurs in two main stages. First, an oligonucleotide synthesized with a primary amine modification (typically at the 5' or 3' terminus) is reacted with an N-hydroxysuccinimide (NHS) ester-activated this compound. The NHS ester selectively reacts with the primary amine on the oligonucleotide to form a stable amide bond. This reaction is efficient and proceeds under mild conditions.
Once the azide (B81097) group is installed, the oligonucleotide can be conjugated to any alkyne-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, high-yielding, and tolerant of a wide range of functional groups found in biological systems.
Data Presentation
The efficiency of oligonucleotide labeling and subsequent purification is critical for downstream applications. The following table summarizes typical quantitative data obtained during the labeling and purification process. Yields can vary based on the scale of the synthesis, the length and sequence of the oligonucleotide, and the specific purification methods employed.
| Parameter | Typical Value | Method of Analysis | Reference |
| Initial Labeling Reaction Efficiency (NHS Ester Conjugation) | >90% Conversion | RP-HPLC, Mass Spectrometry | [Qualitative industry standards] |
| Recovery after HPLC Purification | 75-80% | UV-Vis Spectroscopy | [1] |
| Purity of Azide-Labeled Oligonucleotide after HPLC | >95% | Analytical RP-HPLC, CE | [2] |
| Click Chemistry Conjugation Yield | ~90% | Gel Electrophoresis, RP-HPLC | [3] |
Experimental Protocols
Protocol 1: Labeling of an Amine-Modified Oligonucleotide with Azido-PEG1-NHS Ester
This protocol describes the covalent attachment of an Azido-PEG1 linker to a primary amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)
-
Azido-PEG1-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. For a 0.2 µmole synthesis, dissolving the oligo in 500 µL of buffer is a good starting point.[4]
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL solution of Azido-PEG1-NHS Ester in anhydrous DMF or DMSO.[5] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[5]
-
Conjugation Reaction: Add 5-10 molar equivalents of the Azido-PEG1-NHS Ester solution to the oligonucleotide solution.[4] Vortex the mixture gently.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.[6][7] For convenience, the reaction can also be left overnight at 4°C.
-
Purification: The resulting azide-labeled oligonucleotide must be purified to remove excess labeling reagent and unconjugated oligonucleotide. See Protocol 3 for purification details.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Labeled Oligonucleotide
This protocol outlines the conjugation of the azide-labeled oligonucleotide to an alkyne-modified molecule (e.g., a fluorescent dye, biotin, or peptide).
Materials:
-
Purified azide-labeled oligonucleotide
-
Alkyne-modified molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
DMSO
-
Triethylammonium Acetate (TEAA) buffer (or other suitable buffer)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-labeled oligonucleotide and 1.5-5 equivalents of the alkyne-modified molecule in a mixture of TEAA buffer and DMSO.[8]
-
Catalyst Preparation: Prepare a stock solution of the copper catalyst. For example, a solution of CuSO₄ and a stabilizing ligand like TBTA in a DMSO/water mixture.
-
Reduction of Copper(II): Prepare a fresh solution of sodium ascorbate in nuclease-free water.
-
Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper catalyst solution. The final concentration of the reactants should be in the micromolar to low millimolar range.[8]
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-4 hours. The reaction is often complete in a shorter time frame.
-
Purification: Purify the final oligonucleotide conjugate to remove the catalyst, excess alkyne-modified molecule, and any unreacted starting material. See Protocol 3 for purification details.
Protocol 3: Purification of Labeled Oligonucleotides
Purification is essential to ensure the quality and reliability of the final conjugate for downstream applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for obtaining high-purity labeled oligonucleotides.[1]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile (B52724)
-
Desalting columns (optional, for buffer exchange)
Procedure:
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the oligonucleotide using a gradient of increasing acetonitrile (Mobile Phase B). The more hydrophobic, labeled oligonucleotide will have a longer retention time than the unlabeled starting material.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions using a centrifugal vacuum concentrator.
-
Desalting (Optional): If residual TEAA is a concern for downstream applications, perform a desalting step using a suitable size-exclusion column.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide using UV-Vis spectroscopy (A260). Assess purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
Visualizations
Caption: Amine-NHS ester conjugation reaction.
Caption: Oligonucleotide labeling workflow.
References
- 1. mz-at.de [mz-at.de]
- 2. labcluster.com [labcluster.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. glenresearch.com [glenresearch.com]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Azido-PEG1-amine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-amine is a heterobifunctional linker that has emerged as a valuable tool in the field of targeted drug delivery.[1] Its structure, featuring a primary amine (-NH2) and an azide (B81097) (-N3) group connected by a single polyethylene (B3416737) glycol (PEG) unit, allows for a versatile and efficient conjugation of various components of a drug delivery system.[2] The amine group can readily react with carboxylic acids or activated esters, while the azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[3][4] This enables the precise and stable attachment of targeting ligands, therapeutic agents, and nanoparticles.[1][3]
The incorporation of a PEG spacer, even a short one like in this compound, can improve the solubility and stability of the resulting conjugate.[5] In more complex systems with longer PEG chains, this "PEGylation" is known to enhance circulation half-life and reduce immunogenicity of the drug delivery system.[6] These application notes provide an overview of the use of this compound in constructing targeted drug delivery systems and offer detailed protocols for key experimental procedures.
Key Features and Applications
-
Heterobifunctional Nature: Allows for the sequential and controlled conjugation of two different molecules.[1]
-
Click Chemistry Handle: The azide group enables highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7]
-
Amine Reactivity: The primary amine allows for straightforward conjugation to molecules containing carboxylic acids or activated esters, such as NHS esters.[1]
-
PEG Spacer: Provides a short, hydrophilic linker that can improve solubility and reduce steric hindrance.
-
Applications:
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the modification of a targeting antibody with this compound, introducing an azide handle for subsequent click chemistry reactions. This is a crucial first step in creating an antibody-drug conjugate.
Materials:
-
Targeting Antibody (e.g., Trastuzumab, Cetuximab)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains sodium azide or other primary amines, it must be purified. Use a desalting column to exchange the buffer to PBS, pH 7.4.[10]
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation of Antibody's Carboxylic Acids:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add a 20 to 50-fold molar excess of the this compound solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Azide-Modified Antibody:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein fractions and determine the concentration using a protein assay (e.g., BCA assay).
-
-
Characterization:
-
Confirm the incorporation of the azide group using Fourier-transform infrared (FTIR) spectroscopy (azide peak around 2100 cm⁻¹).
-
Determine the degree of labeling (DOL), i.e., the number of this compound molecules per antibody, using techniques like MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol outlines the surface modification of pre-formed nanoparticles (e.g., PLGA or gold nanoparticles) that have carboxyl groups on their surface.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
EDC and NHS
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Nuclease-free water
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the reaction buffer.
-
-
Activation of Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle sonication or vortexing.
-
-
Conjugation with this compound:
-
Add a 100 to 200-fold molar excess of this compound to the activated nanoparticle suspension.
-
React for 4 hours at room temperature with continuous stirring.
-
-
Purification of Azido-Functionalized Nanoparticles:
-
Centrifuge the reaction mixture to pellet the nanoparticles.
-
Remove the supernatant containing unreacted materials.
-
Resuspend the nanoparticle pellet in nuclease-free water and repeat the centrifugation and washing steps three times.
-
Finally, resuspend the purified nanoparticles in the desired buffer for storage or further use.
-
-
Characterization:
-
Confirm the presence of the azide group on the nanoparticle surface using FTIR spectroscopy.
-
Measure the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a drug conjugate, created using the this compound linker, on a cancer cell line.[11]
Materials:
-
Cancer Cell Line (e.g., HER2-positive SK-BR-3 or EGFR-positive A549)
-
Complete cell culture medium
-
Drug Conjugate (e.g., Antibody-Drug Conjugate)
-
Control groups: untreated cells, free drug, unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the drug conjugate, free drug, and unconjugated antibody in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include wells with medium only as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[12]
-
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from experiments using this compound in a targeted drug delivery system.
Table 1: Characterization of Antibody-Drug Conjugate (ADC)
| Parameter | ADC without PEG Linker | ADC with this compound Linker |
| Drug-to-Antibody Ratio (DAR) | 3.5 | 3.8 |
| Aggregation (%) | 15% | <5% |
| Solubility in PBS | Moderate | High |
| In Vitro Stability (7 days, 37°C) | 75% intact ADC | 92% intact ADC |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (nM) |
| SK-BR-3 (HER2+) | Free Drug (e.g., MMAE) | 1.5 |
| ADC with this compound | 12.8 | |
| MCF-7 (HER2-) | Free Drug (e.g., MMAE) | 1.8 |
| ADC with this compound | > 1000 |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group (NCI-N87 Xenograft Model) | Dose (mg/kg) | Tumor Volume Change (%) |
| Vehicle Control | - | + 250% |
| Unconjugated Antibody | 10 | + 220% |
| ADC with this compound | 5 | - 45% |
| ADC with this compound | 10 | - 75% |
Visualizations
Signaling Pathways
Targeted drug delivery often aims to disrupt specific signaling pathways that are dysregulated in cancer. For instance, antibodies like Trastuzumab and Cetuximab target the HER2 and EGFR receptors, respectively, to block downstream signaling cascades that promote cell proliferation and survival.[13][14][15]
Experimental Workflows
The following diagrams illustrate the key steps in creating and evaluating a targeted drug delivery system using this compound.
Conclusion
This compound is a versatile and efficient linker for the development of targeted drug delivery systems. Its heterobifunctional nature allows for the precise assembly of complex bioconjugates, including ADCs and functionalized nanoparticles. The protocols and data presented here provide a framework for researchers to utilize this compound in their drug delivery research, with the potential to develop more effective and targeted therapies. The ability to perform click chemistry under mild conditions makes this linker particularly attractive for use with sensitive biological molecules. As the field of targeted therapy continues to advance, linkers like this compound will undoubtedly play a crucial role in the design of next-generation drug delivery platforms.
References
- 1. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]
- 6. benthamscience.com [benthamscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Azido-PEG1-amine in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-amine is a versatile, heterobifunctional linker that serves as a powerful tool in the field of proteomics. Its structure, featuring a primary amine (-NH2) at one end and an azide (B81097) (-N3) group at the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer, enables a two-step bio-orthogonal approach to protein labeling and analysis. The primary amine allows for covalent attachment to proteins, while the azide group provides a handle for the highly specific and efficient "click chemistry" ligation of reporter molecules such as biotin (B1667282) or fluorescent dyes. This methodology is instrumental in various proteomics applications, including activity-based protein profiling (ABPP), targeted protein enrichment for mass spectrometry, and the development of antibody-drug conjugates (ADCs).
The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize non-specific binding. These characteristics make this compound an ideal reagent for precise and efficient modification of proteins for downstream proteomic analysis.
Key Applications
-
Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to label specific classes of enzymes. After the probe reacts with its target protein, the azide handle is used to attach a reporter tag for visualization or enrichment.
-
Target Identification and Validation: In drug discovery, this compound can be used to create probes from small molecule inhibitors. These probes can then be used to identify the protein targets of the drug within a complex proteome.
-
Protein Enrichment for Mass Spectrometry: By functionalizing proteins of interest with an azide group, researchers can subsequently attach a biotin tag via click chemistry. This allows for the selective capture and enrichment of these proteins from a complex lysate using streptavidin-coated beads, significantly improving their detection by mass spectrometry.
-
Antibody-Drug Conjugate (ADC) Development: this compound can serve as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The amine group can be coupled to the antibody, and the azide can be used to attach the drug payload, facilitating the creation of targeted cancer therapeutics.
Data Presentation
The following tables provide representative data for typical experiments utilizing azido-PEG linkers. The exact values will vary depending on the specific protein, reagents, and experimental conditions.
Table 1: Representative Protein Labeling Efficiency with this compound
| Protein | Conjugation Method | Molar Excess of Linker | Degree of Labeling (DoL) |
| Monoclonal Antibody (mAb) | EDC/NHS Coupling to Carboxyls | 20x | 2.5 - 4.0 |
| Bovine Serum Albumin (BSA) | EDC/NHS Coupling to Carboxyls | 15x | 5.0 - 8.0 |
| Lysozyme | EDC/NHS Coupling to Carboxyls | 10x | 1.5 - 2.5 |
Degree of Labeling (DoL) refers to the average number of linker molecules conjugated per protein molecule, typically determined by mass spectrometry.
Table 2: Example of Targeted Protein Enrichment and Identification
| Sample | Protein Target | Enrichment Method | Number of Unique Peptides Identified (LC-MS/MS) | Sequence Coverage (%) |
| Control (No Enrichment) | Kinase X | - | 2 | 8% |
| Enriched Sample | Kinase X | Azide-Alkyne Click & Streptavidin Pull-down | 25 | 65% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows involving this compound.
Experimental Protocols
Protocol 1: Azide Functionalization of a Protein using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein.
Materials:
-
Protein of interest (in a carboxylate- and amine-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Carboxyl Group Activation: Add EDC and NHS to the protein solution. A 2-5 mM final concentration of EDC and a 5-10 mM final concentration of NHS is a good starting point.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended. Adjust the pH of the reaction to 7.2-7.5 with Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents by dialysis against PBS or by using a spin desalting column.
-
Storage: Store the azide-functionalized protein under conditions optimal for the unmodified protein.
Protocol 2: Biotinylation of Azide-Functionalized Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a biotin reporter molecule to the azide-functionalized protein for subsequent enrichment.
Materials:
-
Azide-functionalized protein in an amine-free buffer (e.g., PBS)
-
Alkyne-Biotin
-
Copper(II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Alkyne-Biotin in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA ligand in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the Alkyne-Biotin.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
TBTA ligand (to a final concentration of 100-200 µM)
-
CuSO4 (to a final concentration of 0.5-1 mM)
-
Sodium Ascorbate (to a final concentration of 2.5-5 mM)
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and catalyst by using a spin desalting column or dialysis. The biotinylated protein is now ready for enrichment.
Protocol 3: Enrichment and Preparation for Mass Spectrometry
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or on-bead digestion buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Enrichment:
-
Incubate the biotinylated protein sample with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 6 M Urea in 50 mM Ammonium Bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate free thiols by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 1 M with 50 mM Ammonium Bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
-
Peptide Cleanup:
-
Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the enriched proteins.[1]
Conclusion
This compound is a highly effective chemical tool for the functionalization of proteins in proteomics research and drug development. Its heterobifunctional nature allows for a robust and versatile two-step labeling strategy, enabling the introduction of a bio-orthogonal azide handle for subsequent click chemistry ligation. This approach facilitates a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics. The high efficiency and specificity of the reactions involved make this compound an invaluable reagent for any life scientist's toolkit.
References
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG1-amine conjugation reactions
Welcome to the technical support center for Azido-PEG1-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common challenges encountered during the conjugation of this compound to proteins and other molecules, presented in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?
Low conjugation efficiency can often be attributed to one of three main areas: suboptimal reaction conditions, issues with reagent quality and stoichiometry, or problems with the purification process. A systematic evaluation of each of these areas can help identify and resolve the root cause of the low yield.
A logical troubleshooting workflow can be visualized as follows:
Caption: Troubleshooting workflow for low conjugation yield.
Question 2: How critical is the pH of the reaction buffer, and what is the optimal range?
The pH of the reaction buffer is a critical parameter for successful conjugation. The optimal pH depends on the specific reactive groups involved. For the reaction of an NHS ester-activated PEG with primary amines on a protein, a pH range of 7-9 is commonly employed.[1]
-
At a pH closer to 9 , the reaction is more efficient due to a higher degree of amine deprotonation. However, this also increases the rate of hydrolysis of the activated NHS ester.[1]
-
At a neutral pH of 7 , the reaction proceeds more slowly, but the hydrolysis of the NHS ester is less favored.[1]
A two-step reaction with pH adjustment can be beneficial. The activation of a carboxylic acid with EDC/NHS chemistry is most efficient at a pH of 4.5-7.2, while the subsequent reaction of the NHS-activated PEG with primary amines is favored at a pH of 7-8.[2]
| Reaction Step | Optimal pH Range | Rationale |
| NHS Ester Activation | 4.5 - 7.2 | Efficient activation of carboxylic acid.[2] |
| Amine Coupling | 7.0 - 9.0 | Balances reaction rate and NHS ester stability.[1] |
Question 3: I am using a Tris-based buffer. Could this be the cause of the low yield?
Yes, this is a very likely cause. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule for the NHS ester-activated PEG reagent.[2][3] This competition will significantly reduce the efficiency of your desired conjugation reaction.
Solution: Always use an amine-free buffer, such as phosphate-buffered saline (PBS), for the conjugation reaction.[2][3] If your protein is already in an amine-containing buffer, you must perform a buffer exchange using methods like dialysis or desalting columns before initiating the conjugation.[2][3]
Question 4: What is the recommended molar ratio of this compound to my protein?
The molar excess of the PEG reagent over the target molecule is a crucial parameter. While a higher molar ratio can increase the degree of labeling, an excessive amount can lead to undesirable outcomes such as protein aggregation or modification of critical residues.[2]
A common starting point is a 10:1 to 20-fold molar excess of the PEG reagent to the protein.[2][3] However, the optimal ratio is highly dependent on the specific protein and the desired degree of PEGylation. It is strongly recommended to perform a titration experiment to determine the optimal molar ratio for your specific application.
| Parameter | Recommendation |
| Starting Molar Ratio (PEG:Protein) | 10:1 to 20:1[2][3] |
| Optimization | Perform a titration to find the optimal ratio.[2] |
Question 5: I am observing protein aggregation after the conjugation reaction. What can I do to prevent this?
Protein aggregation is a common issue, particularly with high degrees of conjugation.[2] Here are several strategies to mitigate aggregation:
-
Optimize the Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the PEG reagent may help.[2]
-
Adjust Reaction Time and Temperature: Performing the conjugation at 4°C overnight instead of at room temperature for a shorter period can sometimes improve yield and reduce aggregation.[2]
-
Consider PEG Chain Length: In some cases, longer PEG chains can provide a more effective hydrophilic shield and help to reduce aggregation.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional linker. It contains two reactive groups: an azide (B81097) group (-N3) and a primary amine group (-NH2) connected by a short PEG spacer.[4][5]
-
The amine group can react with carboxylic acids or activated esters (like NHS esters) to form a stable amide bond.[5]
-
The azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage.[6][7]
Caption: General reaction scheme for this compound conjugation.
Q2: How should I prepare my protein for conjugation?
Proper protein preparation is essential for a successful reaction.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS.[2][3]
-
Purity and Concentration: The protein should be highly pure (>95%). Contaminating proteins with primary amines will compete for conjugation. The protein concentration should ideally be greater than 0.5 mg/mL for efficient conjugation.[2]
Q3: How can I purify my PEGylated protein after the reaction?
Several chromatographic techniques can be used to purify the PEGylated conjugate from unreacted PEG and native protein.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.[][9]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The attachment of PEG chains can alter the surface charge of the protein, allowing for the separation of PEGylated and un-PEGylated species, and even positional isomers.[][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary method to IEX for purifying PEGylated proteins.[]
-
Other Methods: Depending on the scale and nature of the conjugate, methods like membrane centrifugation and dialysis can also be employed for purification.[10][11]
| Purification Method | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Efficient removal of unreacted PEG and byproducts.[] |
| Ion Exchange Chromatography (IEX) | Surface charge | Separation of PEGylated from un-PEGylated protein; separation of positional isomers.[][9] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Supplementary purification method to IEX.[] |
| Membrane Centrifugation/Dialysis | Molecular weight cutoff | Recovery and separation of PEGylated species.[10][11] |
Experimental Protocols
General Protocol for NHS Ester-Mediated PEGylation
This protocol provides a general methodology for conjugating an NHS ester-activated Azido-PEG1 derivative to a protein.
1. Reagent Preparation:
- Equilibrate the vial of the NHS ester-activated PEG reagent to room temperature before opening to prevent moisture condensation.[3]
- Immediately before use, dissolve the PEG reagent in a water-miscible organic solvent such as DMSO or DMF. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3]
2. Protein Preparation:
- Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[2][3]
3. Conjugation Reaction:
- Add the freshly dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 20-fold molar excess is common.[3]
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
4. Quenching:
- Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.[2]
5. Purification:
- Purify the conjugated protein from excess PEG reagent and byproducts using an appropriate method such as size exclusion chromatography (SEC).[2][]
6. Characterization:
- Analyze the purified conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity and degree of PEGylation.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for efficient Azido-PEG1-amine labeling
Welcome to the technical support center for Azido-PEG1-amine labeling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible labeling of their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule.[1][2][3] It contains two reactive groups: an azide (B81097) group and a primary amine group, separated by a single polyethylene (B3416737) glycol (PEG) spacer.[1][2]
-
The azide group is used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with molecules containing alkyne groups.[1][3][4][5]
-
The primary amine group can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3][6]
This dual functionality makes it a versatile tool for bioconjugation, allowing for the connection of two different molecules.[1]
Q2: What is the mechanism of this compound labeling via its amine group?
The primary amine of this compound reacts with an NHS ester-activated molecule in a process called acylation.[7] The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[7]
Q3: What are the critical parameters to control for a successful labeling reaction?
The key parameters to optimize for efficient labeling are:
-
Molar Ratio: The ratio of the this compound to the molecule to be labeled is crucial.
-
Temperature and Time: These parameters influence the reaction rate and the stability of the reagents.[8]
-
Buffer Composition: The choice of buffer is critical to avoid competing reactions.[8][10]
-
Reagent Purity and Storage: The stability of the NHS ester is a key consideration.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling experiments.
Problem 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. The optimal pH is often cited as 8.3-8.5.[8][9] | At lower pH, the primary amine is protonated and less nucleophilic. At higher pH, the NHS ester is prone to hydrolysis, reducing its availability to react with the amine.[8] |
| Suboptimal Molar Ratio | Increase the molar excess of the NHS ester-activated molecule. A 5- to 20-fold molar excess is a common starting point.[7][10] | A higher concentration of the labeling reagent can drive the reaction to completion, especially for dilute protein solutions.[10] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[10][11] Avoid storing NHS esters in aqueous solutions.[9] | NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[10][11] |
| Presence of Primary Amines in the Buffer | Ensure your buffer is free of primary amines. Avoid buffers like Tris or glycine.[8][10][11] Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate.[8][9] | Primary amines in the buffer will compete with the this compound for reaction with the NHS ester.[10] |
| Low Reaction Temperature | If the reaction is slow, consider increasing the temperature to room temperature (25°C).[10] | Higher temperatures can increase the reaction rate. |
| Inaccessible Amine Groups on the Target Molecule | If labeling a protein, ensure that the primary amines (N-terminus and lysine (B10760008) residues) are accessible.[8] Denaturing conditions might be necessary in some cases, but this can affect protein function. | Steric hindrance can prevent the NHS ester from reaching the amine groups on the target molecule.[8] |
Problem 2: Precipitation of the Labeled Molecule
| Possible Cause | Troubleshooting Step | Rationale |
| High Degree of Labeling | Reduce the molar excess of the NHS ester-activated molecule. | Excessive labeling can alter the solubility of the target molecule, especially if the label is hydrophobic.[12] |
| Solvent Incompatibility | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester does not exceed 10% of the total reaction volume.[10][11] | High concentrations of organic solvents can cause precipitation of some biomolecules. |
Problem 3: Loss of Biological Activity of the Labeled Molecule
| Possible Cause | Troubleshooting Step | Rationale |
| Labeling of Critical Amine Groups | Reduce the molar excess of the NHS ester-activated molecule to achieve a lower degree of labeling. | Amine groups in the active site or binding interface of a protein may be essential for its function. Labeling these sites can lead to inactivation.[12] |
| Harsh Reaction Conditions | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[8] Ensure the pH is within the optimal range and does not lead to denaturation. | Extreme pH or temperature can denature proteins and other biomolecules. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 7.0 - 9.0[6][10][13] | 8.3 - 8.5[9] | Crucial for balancing amine reactivity and NHS ester stability.[8] |
| Temperature | 4°C - 37°C[13] | Room Temperature (25°C) | Lower temperatures can minimize hydrolysis but may require longer reaction times.[8] |
| Reaction Time | 30 minutes - Overnight[10][13] | 1 - 4 hours[8][9] | Dependent on temperature and reagent concentrations. |
| Molar Excess of NHS Ester | 5 - 20 fold | Application Dependent | Higher excess is often needed for dilute solutions.[10] |
| Organic Solvent Concentration | < 10% (v/v)[10][11] | As low as possible | To avoid precipitation of the biomolecule. |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester-Activated Molecule using this compound as a Linker
This protocol describes the labeling of a protein with a molecule of interest (Molecule-X) that has been pre-activated with an NHS ester. This compound is first reacted with the NHS ester of Molecule-X, and the resulting Azido-PEG1-Molecule-X is then purified and used for subsequent click chemistry reactions.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Molecule-X-NHS ester
-
This compound
-
Anhydrous DMSO or DMF[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]
-
Desalting column or dialysis equipment for purification[10]
Procedure:
-
Prepare the this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Prepare the Molecule-X-NHS Ester Solution: Immediately before use, dissolve the Molecule-X-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Reaction: a. Add a 1.1-fold molar excess of the Molecule-X-NHS ester solution to the this compound solution. b. Incubate the reaction for 1-2 hours at room temperature.[7]
-
Purification of Azido-PEG1-Molecule-X: Purify the product from unreacted reagents using an appropriate method such as HPLC or size-exclusion chromatography.
-
Subsequent Labeling: The purified Azido-PEG1-Molecule-X can now be used in a click chemistry reaction to label a target molecule containing an alkyne group.
Visualizations
Caption: Workflow for the synthesis of Azido-PEG1-Molecule-X.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. neb.com [neb.com]
Technical Support Center: Purification of Azido-PEG1-Amine Conjugates
Welcome to the technical support center for the purification of Azido-PEG1-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this bifunctional linker and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound and its conjugates?
The main challenges in purifying this compound and its conjugates arise from its bifunctional nature and the physicochemical properties of the PEG linker. Key issues include:
-
High Polarity: The polyethylene (B3416737) glycol (PEG) chain imparts high polarity, which can lead to poor retention on normal-phase chromatography columns and streaking on TLC plates.[1]
-
Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV chromophore, making detection by standard HPLC UV detectors challenging.[1]
-
Product Heterogeneity: Synthesis can result in a mixture of the desired bifunctional linker, unreacted starting materials, and homobifunctional impurities (e.g., bis-amine or bis-azide PEGs).[1]
-
Functional Group Reactivity and Stability: The azide (B81097) and amine groups can be sensitive to certain purification conditions. For instance, azides can be unstable under acidic conditions, and the primary amine can interact with silica (B1680970) gel.[1][2]
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
The most common and effective methods for purifying this compound and its conjugates are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective at separating the desired product from starting materials and other impurities.[1][]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the this compound has a primary amine, cation-exchange chromatography can be a powerful purification step.[][4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume). This method is particularly useful for removing small molecule impurities from larger conjugates or for separating PEGylated species of different sizes.[][5]
Q3: How can I monitor the purification process effectively?
Several analytical techniques can be used to monitor the purification and assess the purity of the final product:
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify fractions containing the product. Due to the high polarity of PEG, a polar mobile phase is often required. Staining techniques may be necessary for visualization if the compound is not UV-active.[1]
-
High-Performance Liquid Chromatography (HPLC): Both analytical RP-HPLC and SEC can be used to determine the purity of fractions and the final product.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can confirm the molecular weight of the purified conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the purified product and assess its purity.
Q4: Are there any specific safety precautions I should take when working with azide-containing compounds?
Yes, organic azides can be energetic and potentially explosive, especially when concentrated or heated.[2] It is crucial to:
-
Assess Stability: Evaluate the stability of your azide-containing conjugate. A general guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each azide group renders the compound relatively safe to handle.[2]
-
Work in a Fume Hood: Always handle organic azides in a well-ventilated chemical fume hood.[2]
-
Avoid Heat and Friction: Do not heat organic azides unless their stability is well-characterized. Avoid grinding or subjecting the material to friction.[2]
-
Store Properly: Store azide-containing compounds in solution at low temperatures when possible.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Issue 1: Poor Separation or Peak Tailing in RP-HPLC
| Possible Cause | Recommended Solution |
| Secondary interactions with silica support | The primary amine can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing. |
| * Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds. | |
| * Add a competing amine to the mobile phase: Include a small amount of an amine like triethylamine (B128534) (TEA) in the mobile phase to block the active sites on the silica. | |
| * Use an acidic mobile phase modifier: Add trifluoroacetic acid (TFA) to the mobile phase to protonate the amine, which can improve peak shape. However, be cautious as prolonged exposure to acid can degrade the azide group.[1] | |
| Inappropriate mobile phase | The polarity of the mobile phase may not be optimal for separation. |
| * Optimize the gradient: Experiment with different gradient slopes of acetonitrile (B52724) or methanol (B129727) in water. | |
| * Try a different organic modifier: In some cases, methanol may provide better separation than acetonitrile, or vice versa. |
Issue 2: Low Recovery of the Conjugate
| Possible Cause | Recommended Solution |
| Irreversible binding to the column | The conjugate may be adsorbing to the stationary phase. |
| * Modify the mobile phase: For RP-HPLC, adjust the pH or the concentration of the organic modifier. For IEX, increase the salt concentration or change the pH of the elution buffer. | |
| * Passivate the system: Before injecting the sample, inject a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. | |
| Precipitation on the column | The conjugate may not be soluble in the mobile phase. |
| * Check solubility: Ensure your conjugate is soluble in the chosen mobile phase. | |
| * Decrease sample concentration: Load a more dilute sample onto the column. | |
| Degradation of the azide group | The azide group can be sensitive to acidic conditions. |
| * Use neutral pH conditions: If using RP-HPLC, consider using a buffer like ammonium (B1175870) acetate (B1210297) instead of TFA.[1] | |
| * Limit exposure time: Minimize the time the conjugate is exposed to harsh conditions. |
Issue 3: Co-elution of Impurities
| Possible Cause | Recommended Solution |
| Similar physicochemical properties | The impurity and the desired product have very similar size, charge, or hydrophobicity. |
| * Use a multi-step purification strategy: Combine different chromatographic techniques that separate based on different principles (e.g., IEX followed by RP-HPLC). | |
| * Optimize chromatographic conditions: For SEC, use a longer column or a resin with a smaller pore size for better resolution. For IEX, use a shallower salt gradient. For RP-HPLC, use a shallower organic gradient. | |
| Polydispersity of the starting PEG material | The starting PEG material may contain a distribution of different chain lengths. |
| * Use monodisperse PEG: Start with a discrete PEG (dPEG®) reagent to ensure a homogeneous final product.[1] Preparative RP-HPLC can sometimes separate oligomers of different lengths.[1] |
Data Presentation
Table 1: Comparison of Purification Strategies for this compound Conjugates
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, excellent for separating closely related impurities.[1][] | Can lead to low recovery for very polar or very hydrophobic compounds, potential for azide degradation with acidic mobile phases.[1] | >98% |
| Ion-Exchange Chromatography (IEX) | Net Charge | High capacity, good for separating molecules with different charge states (e.g., unreacted amine vs. conjugated amine).[][4] | The PEG chain can shield charges, potentially reducing separation efficiency.[] | >95% |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Gentle method, good for separating molecules with significant size differences (e.g., small molecule from a large protein conjugate).[][5] | Low resolution for molecules of similar size, not effective for separating small molecule impurities from a small molecule conjugate.[6] | Dependent on the size difference between components. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of a small molecule this compound conjugate.
1. Materials:
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water (for acidic conditions) OR 10 mM Ammonium Acetate in water (for neutral conditions)
-
Mobile Phase B: 0.1% TFA in acetonitrile (for acidic conditions) OR 10 mM Ammonium Acetate in acetonitrile (for neutral conditions)
-
Crude conjugate solution dissolved in a minimal volume of Mobile Phase A
2. Instrumentation:
-
Preparative HPLC system with a UV detector
3. Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved and filtered crude conjugate solution onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the chromatogram at an appropriate wavelength (e.g., 214 nm for peptide bonds or a wavelength where a conjugated molecule absorbs).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC, MS, or TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Ion-Exchange Chromatography (IEX) Purification
This protocol is suitable for purifying this compound conjugates based on the charge of the amine group.
1. Materials:
-
Strong cation-exchange column (e.g., containing a sulfopropyl functional group)
-
Binding Buffer (e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
Crude conjugate solution, buffer-exchanged into Binding Buffer
2. Instrumentation:
-
Chromatography system (e.g., FPLC or HPLC) with a conductivity and UV detector
3. Method:
-
Column Equilibration: Equilibrate the cation-exchange column with Binding Buffer for at least 5 column volumes or until the conductivity and pH are stable.
-
Sample Loading: Load the buffer-exchanged crude conjugate solution onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove unbound impurities.
-
Gradient Elution: Elute the bound conjugate using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis of Fractions: Analyze the fractions for purity and identify those containing the desired product.
-
Desalting: Combine the pure fractions and remove the salt by dialysis or using a desalting column.
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for impure this compound conjugates.
References
Technical Support Center: Troubleshooting the Purification of PEGylated Proteins
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The core challenge in purifying PEGylated proteins stems from the heterogeneity of the reaction mixture.[1][] The PEGylation process, which involves covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, rarely results in a single product. Instead, it yields a complex mixture containing:
-
Unreacted Protein: The original, unmodified protein.[1]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1]
-
Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[1][3]
-
Positional Isomers: Proteins with the same number of PEG chains attached but at different sites (e.g., different lysine (B10760008) residues).[1][3]
-
PEG Hydrolysis Products: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is difficult because the attached PEG polymer is neutral and hydrophilic, often leading to only minor differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically exploited for purification.[3]
Q2: What are the most common methods for purifying PEGylated proteins?
The most widely used purification techniques are chromatography-based and leverage the subtle physicochemical differences between the components of the PEGylation reaction mixture.[1] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugates.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This effect can be exploited to separate species with different degrees of PEGylation and, in some cases, positional isomers.[][3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The attachment of PEG can alter the protein's hydrophobicity, providing a basis for separation.[1][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for analytical-scale separation of positional isomers.[1][]
A multi-step purification strategy, often combining two or more of these techniques, is typically required to achieve high purity.[6] A common approach is to use SEC for initial bulk separation followed by IEX as a polishing step.[6]
Q3: How do I choose the best purification method for my PEGylated protein?
The optimal purification strategy depends on several factors, including the properties of the protein, the size of the attached PEG, the nature of the impurities, the desired level of purity, and the scale of the purification.[1] The following logical workflow can guide your decision-making process.
Q4: How can I analyze the purity and characteristics of my PEGylated protein?
A combination of analytical techniques is necessary to confirm purity and characterize the final product.[7] Key methods include:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation and to get a qualitative estimate of purity. PEGylated proteins often run as broad bands due to the heterogeneity of the PEG chain.[8]
-
Size Exclusion Chromatography (SEC): The method of choice for quantifying high molecular weight species and aggregates.[9]
-
High-Performance Liquid Chromatography (HPLC): Techniques like RP-HPLC and IEX-HPLC can separate and quantify different PEGylated species and isomers.[7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are essential for confirming the exact molecular weight of the conjugate, which verifies the number of attached PEG chains.[6][10]
-
Capillary Electrophoresis (CE): A high-resolution technique capable of separating species based on both the degree of PEGylation and positional isomerism.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
General Chromatographic Workflow
Most purification strategies follow a similar series of steps, as illustrated below. Problems can arise at any stage of this process.
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated conjugate and unreacted protein/PEG. | Inappropriate column choice (pore size). | Select a column with a pore size suitable for your molecules. For large PEGylated proteins, a larger pore size (e.g., 500-1000 Å) allows the conjugate to elute in or near the void volume while retaining smaller impurities.[1] |
| Sample volume too large. | To ensure optimal resolution, the sample injection volume should not exceed 2-5% of the total column volume.[1][6] | |
| Non-specific interactions between the sample and the column matrix. | The presence of arginine (e.g., 200 mM) in the mobile phase can help reduce non-specific binding and improve peak shape.[11] | |
| Low Recovery of PEGylated compound. | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1][11] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated protein in the mobile phase. Adjusting pH or ionic strength may be necessary to prevent precipitation.[1] | |
| Unexpected Peak Tailing or Broadening. | PEG-mediated interaction with silica (B1680970) stationary phases. | Use a mobile phase containing a moderate salt concentration (e.g., 100-300 mM NaCl) to minimize secondary ionic interactions. Some methods also include up to 10% ethanol (B145695) to improve peak shape.[9][11] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated species. | "Charge shielding" effect of PEG. The neutral PEG chain can mask the surface charges of the protein, reducing differential binding.[3][12] | Optimize the mobile phase pH. Small changes can significantly alter the net charge of the PEGylated protein. Use a shallow salt gradient for elution, as this is more effective than a step gradient for separating species with small charge differences.[1][6] |
| Low Binding Capacity. | Steric hindrance. The large PEG chain can prevent the protein from accessing binding sites within the resin pores, leading to a large decrease in dynamic binding capacity compared to the native protein.[12][13] | Use a resin with a larger pore size. Agarose-based resins with more open structures have shown higher dynamic binding capacities for PEGylated proteins.[13] |
| Protein Elutes in the Flow-Through. | Incorrect buffer conditions (pH or ionic strength). | Ensure the loading buffer pH results in a net charge on the protein that is opposite to the resin's charge. The ionic strength of the loading buffer must be low enough to permit binding.[1] |
| Multiple peaks for a single species. | Positional Isomers. PEGylation at different sites can result in species with the same degree of PEGylation but slightly different charge properties. | This can be exploited for separation. Use a high-resolution column and a very shallow gradient. Analytical IEX-HPLC is often required to resolve these isomers.[][4] |
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor Resolution or Co-elution. | Inappropriate salt concentration. The type and concentration of salt in the binding buffer are critical for modulating hydrophobic interactions. | Empirically determine the optimal salt concentration (e.g., ammonium (B1175870) sulfate) to promote differential binding. A decreasing salt gradient is used for elution.[1] |
| PEG interacts with the HIC media. PEG itself has hydrophobic properties and can bind to the resin, complicating the separation.[14] | Test different HIC resins with varying ligand hydrophobicity (e.g., Butyl, Phenyl, Octyl). The interaction of PEG with the resin can sometimes be used to an advantage in the separation.[5][14] | |
| Low Recovery. | Protein unfolding or irreversible binding on the hydrophobic surface. | Use the least hydrophobic column that still provides adequate separation. Lowering the initial salt concentration or adding organic modifiers (use with caution) to the elution buffer might help.[15] |
| Poor Binding. | Insufficient hydrophobicity. The PEGylated protein may not be hydrophobic enough to bind strongly under the chosen conditions. | Increase the salt concentration in the loading buffer to promote hydrophobic interactions.[1] |
Data Presentation
Table 1: Comparison of Dynamic Binding Capacity (DBC) of Anion-Exchange Resins for Native vs. PEGylated Bovine Serum Albumin (BSA)
This table summarizes data showing the significant reduction in binding capacity after PEGylation, highlighting the challenge of steric hindrance.
| Stationary Phase (Resin) | Ligand Type | DBC for Native BSA (mg/mL) | DBC for 30 kDa PEG-BSA (mg/mL) | % Decrease in DBC |
| Q Sepharose FF | Strong Anion | 81 | 11 | 86% |
| Source 30Q | Strong Anion | 72 | 8 | 89% |
| Poros 50 HQ | Strong Anion | 65 | 3 | 95% |
| Macro-Prep High Q | Strong Anion | 50 | 10 | 80% |
| Uno Q | Strong Anion | 45 | 4 | 91% |
| Fractogel EMD TMAE | Strong Anion | 40 | 2 | 95% |
| (Data adapted from studies on anion-exchange stationary phases)[13] |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial bulk separation of a PEGylated protein from smaller reaction components.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your PEGylated protein. For example, a Superdex 200 or similar column is often suitable for proteins conjugated with 20-40 kDa PEGs.
-
Buffer Preparation: Prepare the mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 150 mM NaCl). Ensure the buffer is filtered (0.22 µm) and thoroughly degassed.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at the intended flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.[6]
-
Sample Injection: Inject the filtered sample onto the column. For optimal resolution, the injection volume should be kept small, ideally between 0.5% and 2% of the total column volume.[6]
-
Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the un-PEGylated protein, and finally the smaller unreacted PEG reagent.[6]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy (at 280 nm) to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the product of desired purity.
Protocol 2: Purification using Ion Exchange Chromatography (IEX)
This protocol provides a general guideline for separating PEGylated species based on charge differences. This example assumes cation exchange chromatography.
-
Column Selection: Choose a cation exchange column (e.g., SP Sepharose) or anion exchange column (e.g., Q Sepharose) based on the isoelectric point (pI) of your native protein and the desired operating pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein has a net positive charge (for cation exchange), e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): Buffer A containing a high concentration of salt, e.g., 20 mM MES, pH 6.0 + 1 M NaCl.[1]
-
Filter (0.22 µm) and degas both buffers.
-
-
System Equilibration: Equilibrate the column with Buffer A for 5-10 CVs, or until the conductivity and pH of the effluent match the buffer.
-
Sample Loading: Load the filtered, desalted sample (or the pool from a previous SEC step, buffer-exchanged into Buffer A) onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with 5-10 CVs of Buffer A to remove unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. A shallow gradient (e.g., 0-50% Buffer B over 20-30 CVs) is often required to resolve species with similar charges.[1][6]
-
Fraction Collection: Collect small fractions throughout the gradient elution.
-
Analysis & Pooling: Analyze fractions via SDS-PAGE or RP-HPLC to identify and pool those containing the mono-PEGylated protein, which typically elutes earlier than the corresponding un-PEGylated protein due to charge shielding.[3]
References
- 1. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
improving the efficiency of copper-catalyzed click chemistry with Azido-PEG1-amine
Welcome to the technical support center for optimizing your copper-catalyzed click chemistry (CuAAC) reactions involving Azido-PEG1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high efficiency in a CuAAC reaction with this compound?
A1: The success of your click reaction hinges on several key factors:
-
Catalyst System: The choice and concentration of the copper source, reducing agent, and a stabilizing ligand are paramount.
-
Reagent Quality and Concentration: The purity of your this compound and alkyne-containing molecule, as well as their molar ratio, significantly impacts the reaction outcome.
-
Reaction Conditions: Solvent, temperature, pH, and reaction time must be optimized for your specific substrates.
-
Presence of Interfering Functional Groups: The primary amine in this compound can potentially chelate the copper catalyst, reducing its efficacy.
Q2: Why is a ligand necessary for my CuAAC reaction?
A2: Copper-stabilizing ligands are crucial for several reasons.[1][2] They protect the Cu(I) catalytic species from oxidation to the inactive Cu(II) state and prevent undesired side reactions.[1][3] Furthermore, ligands can accelerate the reaction rate.[4] For aqueous reactions, water-soluble ligands like THPTA are recommended to maintain catalyst effectiveness and biocompatibility.[2]
Q3: Can the primary amine in this compound interfere with the reaction?
A3: Yes, primary amines can chelate with copper ions, which may reduce the catalytic activity available for the cycloaddition.[5] It is important to use a copper-stabilizing ligand to mitigate this effect and ensure the catalyst remains active. In some cases, protecting the amine group prior to the click reaction may be considered if interference persists.[6]
Q4: What is the optimal molar ratio of reactants?
A4: While the ideal ratio can be substrate-dependent, a common starting point is a slight excess of the azide (B81097) or alkyne partner that is more easily accessible or less precious. For bioconjugation, it is often recommended to use a 2-fold excess of the cargo-azide with respect to the alkyne groups on the biomolecule.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | • Ensure fresh solutions of sodium ascorbate (B8700270) (reducing agent) are used.[7] • Work under an inert atmosphere (e.g., nitrogen or argon) if possible, although with the right ligand it is often not strictly necessary. • Use a copper-stabilizing ligand such as THPTA or TBTA.[1][2] |
| Copper Chelation by Primary Amine: The amine on this compound is sequestering the copper catalyst. | • Increase the ligand-to-copper ratio (e.g., 5:1).[3][4] • Consider protecting the amine group if other solutions fail. | |
| Poor Reagent Quality: Degradation of azide or alkyne. | • Verify the purity of your this compound and alkyne substrate via analytical methods (e.g., NMR, MS). • Store reagents as recommended, protected from light and moisture. | |
| Suboptimal Reaction Conditions: Incorrect pH, solvent, or temperature. | • Maintain a pH between 7 and 9 for optimal reaction rates with primary amines.[8] • If solubility is an issue, consider using a co-solvent like DMSO or DMF.[9] | |
| Formation of Precipitate | Insoluble Copper Complexes: The copper catalyst may be precipitating out of solution. | • Ensure the use of a suitable, soluble ligand like THPTA for aqueous reactions.[2] • A red/purple precipitate can indicate the reaction of some alkynes, like propiolic acid, with copper(I).[10] Changing the solvent system, for instance to acetonitrile/water, might help stabilize the copper.[10] |
| Product Insolubility: The final conjugate may not be soluble in the reaction solvent. | • If possible, choose a solvent system in which both reactants and the expected product are soluble. | |
| Multiple Products or Side Reactions | Oxidative Damage to Biomolecules: Reactive oxygen species generated by the catalyst system can damage sensitive substrates. | • Use a ligand like THPTA, which can act as a sacrificial reductant.[3][4] • Adding aminoguanidine (B1677879) can help suppress side reactions with certain amino acid residues like arginine.[4][7] |
| Homodimerization of Alkynes: (Glaser coupling) | • This is often suppressed by the presence of a reducing agent and a ligand. Ensure an adequate concentration of sodium ascorbate. | |
| Difficulty with Product Purification | PEG-related Challenges: The PEG chain can lead to streaking on silica (B1680970) gel chromatography. | • Consider alternative purification methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC. • For column chromatography, solvent systems like CHCl3/MeOH or DCM/MeOH might provide better separation.[11] |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry with this compound
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve this compound in the reaction buffer. A slight excess (e.g., 1.2 equivalents) relative to the alkyne is a good starting point.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:THPTA is commonly used.[4] Vortex briefly to mix.
-
-
Reaction Assembly:
-
To the solution of the alkyne-functionalized molecule, add the this compound solution.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 equivalents) relative to the copper.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC, or HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the product to remove excess reagents and the copper catalyst. Purification methods will depend on the nature of the product and may include size-exclusion chromatography, dialysis, or HPLC.
-
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Ligand | None | TBTA | THPTA | Higher yields and fewer side reactions are expected with ligands, especially THPTA in aqueous media.[1][2] |
| Cu:Ligand Ratio | 1:1 | 1:2 | 1:5 | A higher ligand ratio (e.g., 1:5) is often optimal to protect the catalyst and prevent side reactions.[3][4] |
| Reducing Agent | None | Sodium Ascorbate (1 eq) | Sodium Ascorbate (5 eq) | A stoichiometric or slight excess of reducing agent is necessary to maintain the Cu(I) state.[8] |
| pH | 5 | 7.4 | 9 | A pH range of 7-9 is generally preferred for reactions involving primary amines.[8] |
Visual Guides
Caption: Experimental workflow for CuAAC with this compound.
Caption: Troubleshooting logic for low yield in CuAAC reactions.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
how to prevent aggregation during Azido-PEG1-amine bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during Azido-PEG1-amine bioconjugation.
Troubleshooting Guide: Preventing Aggregation
Aggregation is a common challenge in bioconjugation that can lead to reduced yield, loss of biological activity, and immunogenicity. This guide provides a systematic approach to troubleshoot and prevent aggregation when using this compound.
Q1: I am observing significant precipitation or aggregation during my this compound conjugation reaction. What are the primary causes?
Protein aggregation during bioconjugation can stem from several factors related to the protein itself, the linker, and the reaction conditions. Key potential causes include:
-
Intermolecular Cross-linking: this compound is a heterobifunctional linker. However, if the target protein has multiple reactive sites, there is a risk of one protein molecule reacting with multiple other protein molecules, leading to cross-linking and aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly affect protein stability.[1] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.
-
Linker-Induced Changes: The addition of this compound, although small, can alter the surface properties of the protein, potentially leading to reduced solubility.
-
Poor Reagent Quality: Impurities in the this compound or other reagents can contribute to side reactions and aggregation.
Q2: How can I systematically optimize my reaction to minimize aggregation?
A systematic approach to optimizing reaction parameters is crucial for successful conjugation with minimal aggregation. It is recommended to vary one parameter at a time to understand its specific effect.
Experimental Workflow for Optimization
Below is a logical workflow to guide your optimization experiments.
References
dealing with steric hindrance in Azido-PEG1-amine reactions
Welcome to the technical support center for Azido-PEG1-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance and other common issues during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule.[1][2] It contains two primary reactive groups:
-
An azide group (-N3) , which is commonly used in "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
-
A primary amine group (-NH2) , which readily reacts with activated esters (like NHS esters) and carboxylic acids to form stable amide bonds.[1][2]
Q2: What is steric hindrance and how does it affect this compound reactions?
Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of molecules or parts of molecules near the reactive site. In the context of this compound reactions, steric hindrance can arise from:
-
The substrate molecule: Large, bulky molecules (e.g., proteins, antibodies, nanoparticles) can have their reactive amine groups buried within their three-dimensional structure, making them inaccessible to the this compound linker.[6]
-
The PEG linker itself: While PEG chains are flexible, they create a "steric shield" that can reduce the reactivity of the terminal groups, especially with increasing PEG length and density.[7]
-
High degree of conjugation: As more PEG molecules are attached to a substrate, the increasing density of the PEG chains can hinder further reactions at nearby sites.
Q3: My conjugation yield is low. What are the most common causes?
Low conjugation yield is a frequent issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[8]
-
Reagent Quality: Degradation of reagents, particularly activated esters, due to moisture can lead to poor outcomes.[8][9]
-
Inappropriate Stoichiometry: An incorrect molar ratio of the this compound to the substrate can result in low yield.[8]
-
Steric Hindrance: As discussed in Q2, the physical blocking of reactive sites is a major contributor to low yields.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with activated esters.[8][9]
Q4: Can I use "click chemistry" to overcome steric hindrance in my amine conjugation?
Yes, indirectly. While the amine group itself does not participate in click chemistry, you can use a two-step approach. First, you can modify your target molecule with a linker containing an alkyne group that is less sterically hindered. Then, you can use the highly efficient and specific click chemistry reaction (CuAAC or SPAAC) to conjugate the this compound.[3][10] This approach is particularly useful when direct amine conjugation is inefficient due to steric hindrance.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound reactions.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The reaction of an amine with an NHS ester is most efficient at a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[11] | Improved conjugation efficiency. |
| Inactive Reagents | Use fresh, high-quality this compound and NHS esters. Avoid repeated freeze-thaw cycles and protect from moisture.[9] | Consistent and reproducible results. |
| Steric Hindrance | Consider using a longer PEG linker to extend the reactive group away from the bulky substrate. Alternatively, explore a two-step click chemistry approach (see FAQ Q4). | Increased accessibility of the reactive site and higher yield. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your substrate. A 5-20 fold molar excess of the PEG reagent is a common starting point.[8] | Determine the optimal ratio for maximum conjugation without causing aggregation. |
| Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS (phosphate-buffered saline).[8][9] | Elimination of side reactions and increased yield of the desired conjugate. |
Issue 2: Product Aggregation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Degree of PEGylation | Reduce the molar excess of the this compound to lower the number of PEG chains attached per molecule. | Reduced aggregation and improved solubility of the conjugate. |
| Hydrophobic Interactions | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. | Minimized hydrophobic interactions that can lead to aggregation. |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the reaction and storage buffers. | Improved stability and solubility of the final product. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Mediated Amine Conjugation
This protocol describes a general method for conjugating this compound to a protein via its primary amine groups using a pre-activated NHS ester.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Quantification of Free Amines
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to determine the extent of PEGylation by quantifying the remaining free amino groups.[12]
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of your unmodified protein in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
-
Assay Procedure:
-
To 500 µL of the standard or PEGylated protein sample (at 0.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5), add 250 µL of 0.01% TNBS solution.[12]
-
Incubate the mixture for 2 hours at 37°C with shaking.[12]
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 345 nm.[12]
-
-
Calculation:
-
Determine the concentration of free amines in your PEGylated sample by comparing its absorbance to the standard curve. The degree of PEGylation can be calculated by the reduction in free amines compared to the unmodified protein.
-
Visualizations
Caption: Workflow for Amine Conjugation
Caption: Steric Hindrance in PEGylation
References
- 1. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 2. polysciences.com [polysciences.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Azido-PEG1-amine Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Azido-PEG1-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugation reaction?
A: An this compound conjugation reaction typically involves two key steps. First, the azide (B81097) group (-N₃) of the this compound linker is reduced to a primary amine (-NH₂). This is commonly achieved through a Staudinger reaction using a phosphine (B1218219) reagent like triphenylphosphine. Subsequently, the newly formed amine, or the existing primary amine on the other end of the PEG linker, is conjugated to a target molecule. This second step often involves the formation of a stable amide bond with a carboxyl group or an activated ester (like an NHS ester) on the target molecule.[1][2]
Q2: Which analytical techniques are best for monitoring the reaction progress?
A: The choice of analytical technique depends on the specific reaction, available equipment, and the nature of your starting materials and product. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of reaction components with high sensitivity and allows for mass confirmation of the starting materials, intermediates, and the final product.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for monitoring the disappearance of the characteristic azide peak.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to confirm the conversion of the azide to an amine and the final conjugated product.
Q3: How do I know if my azide reduction is complete?
A: You can confirm the completion of the azide reduction by:
-
FTIR Spectroscopy: The complete disappearance of the strong, sharp azide peak around 2100 cm⁻¹.[5]
-
TLC: The disappearance of the starting azide spot and the appearance of a new, more polar amine spot. The amine can be visualized with a ninhydrin (B49086) stain.
-
LC-MS: A shift in the mass spectrum corresponding to the loss of N₂ (28 Da) and the addition of two protons (2 Da), resulting in a net loss of 26 Da.
-
¹H NMR Spectroscopy: The disappearance of signals corresponding to protons adjacent to the azide group and the appearance of new signals for protons adjacent to the newly formed amine.
Q4: What are the common challenges in purifying the final PEGylated product?
A: Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and potential for streaking on silica (B1680970) gel chromatography.[7] Common purification techniques include:
-
Flash Chromatography: May require experimentation with different solvent systems to achieve good separation.
-
Size Exclusion Chromatography (SEC): Useful for separating the PEGylated product from smaller unreacted reagents.
-
Ion-Exchange Chromatography: Can be effective if the charge of the product differs significantly from the starting materials.
-
Precipitation/Crystallization: Can be an effective method if there are significant solubility differences between the product and impurities.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the monitoring of this compound conjugation reactions.
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction (Azide reduction) | Incomplete dissolution of reagents. | Ensure all reagents are fully dissolved in the appropriate solvent before starting the reaction. |
| Inactive reducing agent (e.g., oxidized phosphine). | Use a fresh batch of the reducing agent. | |
| Low reaction temperature. | Consider gently heating the reaction mixture, if the stability of your molecules allows. | |
| Multiple spots on TLC after azide reduction | Incomplete reaction. | Increase reaction time or temperature. Add more reducing agent if necessary. |
| Side reactions or degradation. | Use milder reaction conditions. Ensure the starting material is pure. | |
| Formation of the aza-ylide intermediate (in Staudinger reduction). | Add water to the reaction mixture to facilitate hydrolysis to the amine.[8] | |
| Low yield of the final conjugated product | Hydrolysis of activated esters (e.g., NHS ester). | Control the pH of the reaction (typically 7.2-8.5). Use anhydrous solvents if possible.[9] |
| Steric hindrance. | Increase reaction time or temperature. Consider using a longer PEG linker. | |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of the reactants. A slight excess of one reagent may be beneficial. | |
| Difficulty in interpreting LC-MS data | Broad peaks or poor separation. | Optimize the LC gradient, column, and mobile phase. |
| Multiple charged species. | This is common for PEGylated compounds. Use deconvolution software to determine the neutral mass. | |
| No clear product peak. | The product may be retained on the column or not ionizing well. Adjust the mobile phase composition and ionization source parameters. | |
| FTIR azide peak still present after prolonged reaction | Incomplete reaction. | See "No reaction or very slow reaction" above. |
| Insufficient amount of reducing agent. | Add a stoichiometric excess of the reducing agent. | |
| NMR signals are broad or unclear | Sample is too concentrated. | Dilute the sample. |
| Presence of paramagnetic impurities. | Purify the sample before NMR analysis. | |
| Poor shimming. | Ensure the NMR tube is clean and filled to the correct height. |
Quantitative Data Summary
The following tables provide typical analytical data for monitoring an this compound conjugation reaction. Note that these values can vary depending on the specific reaction conditions and the molecule being conjugated.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Typical Mobile Phase | Expected Rf Value (approximate) | Visualization |
| This compound | Dichloromethane/Methanol (9:1) | 0.6 - 0.8 | UV (if chromophore present), Iodine, or specific azide stains |
| Amine-PEG1-amine (reduced product) | Dichloromethane/Methanol (9:1) | 0.2 - 0.4 | Ninhydrin stain (appears purple/blue) |
| Final Conjugate | Dependent on the conjugated molecule | Varies | UV, Iodine, Ninhydrin (if free amine is present) |
Table 2: Mass Spectrometry (MS) Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Mass Shift in Reaction |
| This compound | C₄H₁₀N₄O | 130.15 | N/A |
| Amine-PEG1-amine | C₄H₁₂N₂O₂ | 104.15 | -26.00 Da (Loss of N₂ and gain of 2H) |
| Final Conjugate | Varies | 104.15 + Mass of conjugated molecule - 18.02 (if amide bond formation) | Varies |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Characteristic Peak Position (cm⁻¹) | Observation during Reaction |
| Azide (-N₃) | ~2100 (strong, sharp) | Disappears upon complete reduction. |
| Amine (N-H stretch) | 3300-3500 (broad) | Appears or intensifies after azide reduction. |
| Amide (C=O stretch) | ~1650 (strong) | Appears upon successful conjugation to a carboxylic acid. |
Table 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Protons | Expected Chemical Shift (ppm, approximate) | Multiplicity |
| This compound | -CH₂-N₃ | 3.4 | Triplet |
| -O-CH₂-CH₂-N₃ | 3.7 | Triplet | |
| -CH₂-NH₂ | 2.9 | Triplet | |
| -O-CH₂-CH₂-NH₂ | 3.5 | Triplet | |
| Amine-PEG1-amine (product of reduction) | -CH₂-NH₂ (from azide) | 2.8-2.9 | Triplet |
| -O-CH₂-CH₂-NH₂ (from azide) | 3.5-3.6 | Triplet | |
| -CH₂-NH₂ (original) | 2.8-2.9 | Triplet | |
| -O-CH₂-CH₂-NH₂ (original) | 3.5-3.6 | Triplet |
Note: The chemical shifts for Amine-PEG1-amine are based on the closely related structure 2-(2-Aminoethoxy)ethanol.[7]
Experimental Protocols
Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of the starting azide and the formation of the amine product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane/Methanol, 9:1 v/v)
-
Capillary spotters
-
UV lamp
-
Ninhydrin stain solution
-
Heat gun or oven
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor and cover the chamber.[10]
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[11]
-
Using a capillary spotter, apply a small spot of your dissolved starting material to the SM lane.
-
At different time points (e.g., 0, 1, 2, 4 hours), take a small aliquot of your reaction mixture and spot it onto the RM lane. Also, spot the reaction mixture on top of the starting material spot in the co-spot lane.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[10]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp if your compounds are UV-active.
-
Stain for Amines: Dip the dried plate in the ninhydrin solution and then gently heat it with a heat gun until colored spots appear. The amine product should appear as a purple or blue spot.
-
Analyze: The reaction is complete when the starting material spot disappears from the RM lane and a new, lower Rf spot (the amine) appears and intensifies over time.
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate and identify the components of the reaction mixture by their retention time and mass-to-charge ratio.
Materials:
-
LC-MS system (e.g., with a C18 column)
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)
-
Sample vials
Procedure:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
LC Method:
-
Set a suitable flow rate (e.g., 0.5 mL/min).
-
Use a gradient elution method, for example:
-
0-2 min: 5% Acetonitrile
-
2-10 min: Gradient from 5% to 95% Acetonitrile
-
10-12 min: Hold at 95% Acetonitrile
-
12-15 min: Return to 5% Acetonitrile and equilibrate.
-
-
-
MS Method:
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000).
-
Use an appropriate ionization mode (e.g., Electrospray Ionization - ESI, positive mode).
-
-
Inject and Analyze: Inject the prepared samples. Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product.
-
Data Interpretation: Extract the mass spectrum for each peak. Confirm the identity of the starting material and product by their respective molecular ion peaks (e.g., [M+H]⁺).
Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of the azide functional group.
Materials:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[5][6]
-
Liquid sample cell (if not using ATR).
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Initial Spectrum: Place a drop of the reaction mixture at time zero onto the ATR crystal and record the spectrum.
-
Time-course Monitoring: At regular intervals, take an aliquot of the reaction mixture, place it on the ATR crystal, and record the spectrum. Clean the crystal between measurements.
-
Data Analysis: Overlay the spectra and monitor the decrease in the intensity of the characteristic azide peak at approximately 2100 cm⁻¹. The reaction is complete when this peak is no longer observed.
Monitoring by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the conversion of the azide to an amine.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent. Filter the solution into an NMR tube to remove any particulate matter.[12][13]
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and identify the signals corresponding to the starting material. As the reaction proceeds, new signals corresponding to the product will appear. Compare the integration of key signals to estimate the reaction conversion. Specifically, monitor the disappearance of the proton signal adjacent to the azide and the appearance of the proton signal adjacent to the new amine.
Visualizations
Experimental Workflow for Monitoring Azide Reduction
References
- 1. glenresearch.com [glenresearch.com]
- 2. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mt.com [mt.com]
- 6. agilent.com [agilent.com]
- 7. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How to Run a Thin-Layer Chromatography : 6 Steps - Instructables [instructables.com]
- 12. organomation.com [organomation.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Technical Support Center: Characterization of Impirities in Azido-PEG1-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize impurities in Azido-PEG1-amine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common impurities I should expect in a reaction involving this compound?
In a typical conjugation or reaction involving this compound, you may encounter several types of impurities:
-
Unreacted Starting Materials: Residual this compound or the other reactant in your mixture.
-
Side Reaction Products: The most common side product is the reduction of the azide (B81097) group (-N₃) to a primary amine (-NH₂). This results in a diamine-PEG1 species.[1]
-
Reagent-Related Impurities: Impurities originating from the reagents used, such as phosphines (e.g., triphenylphosphine (B44618) oxide) if a Staudinger ligation is performed or attempted.[2]
-
PEG-Related Impurities: The PEG raw material itself can contain impurities like ethylene (B1197577) glycol (EG) and diethylene glycol (DG).[3]
-
Hydrolyzed Reagents: If you are reacting the amine end of this compound with an activated ester (like an NHS ester), hydrolysis of the ester can occur.
2. My mass spectrometry results show a peak with a mass 2 Da lower than my expected azide-containing product. What is this impurity?
A mass decrease of 2 Da (specifically, a loss of N₂ and a gain of H₂) strongly suggests that the azide group has been reduced to a primary amine.[1] This is a common side reaction.
Troubleshooting Guide: Azide Reduction
-
Avoid Reducing Agents: Ensure that no reducing agents are present in your reaction mixture. Common culprits include phosphines (e.g., triphenylphosphine), which can cause a Staudinger reaction.[1][2] If other steps in your synthesis involve phosphine-based reagents, introduce the azide-containing molecule afterward.[1]
-
Check Metal Catalysts: Be cautious with certain metal catalysts that can also promote azide reduction.
-
Reaction Conditions: Review your reaction conditions. While azides are generally stable, harsh conditions could potentially lead to reduction.
3. I'm seeing poor yield and a complex mixture of products in my reaction. How can I identify the issue?
A complex product mixture often points to multiple side reactions or impure starting materials. A systematic approach is necessary to diagnose the problem.
Troubleshooting Workflow for Complex Reactions
Caption: Troubleshooting workflow for complex reaction mixtures.
Quantitative Data Summary
The primary method for quantifying impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. By analyzing the peak area, you can determine the relative percentage of each component. Mass spectrometry provides confirmation of the identity of these peaks.
Table 1: Example HPLC and LC-MS Data for a Typical Reaction
| Peak | Retention Time (min) | Area % | [M+H]⁺ (m/z) | Tentative Identification |
| 1 | 2.5 | 5.0% | 131.1 | This compound (Starting Material) |
| 2 | 4.8 | 85.0% | (Varies) | Desired Product |
| 3 | 4.6 | 8.5% | (Product - 26) | Amine Reduction Product |
| 4 | 1.5 | 1.5% | 63.0 | Ethylene Glycol |
Note: Retention times and m/z values are illustrative and will vary based on the specific molecules and analytical conditions.
Key Experimental Protocols
Protocol 1: HPLC/UPLC Analysis for Impurity Profiling
This protocol is designed to separate the desired product from common impurities.
-
Objective: To determine the purity of the reaction mixture and quantify impurities.[4]
-
Methodology:
-
System: HPLC or UPLC system with a UV detector.[4]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is generally effective for separating compounds based on hydrophobicity.[4]
-
Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN).[4]
-
Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 15 minutes. This should be optimized to achieve the best separation for your specific product.
-
Flow Rate: 0.3 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Detection: Monitor UV absorbance at 214 nm and 280 nm (if your molecule contains aromatic rings).
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in the initial mobile phase composition (e.g., 95% A / 5% B).
-
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol confirms the identity of the peaks observed in the HPLC analysis.
-
Objective: To confirm the molecular weight of the main product and impurities.[4]
-
Methodology:
-
System: An HPLC/UPLC system coupled to a mass spectrometer.
-
LC Method: Use the same method as described in Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI) is most common for this type of molecule.[4]
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[4]
-
Mode: Use positive ion mode, as amine-containing compounds readily form positive ions.[4]
-
Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Objective: To provide detailed structural information and confirm the connectivity of atoms, which is crucial for definitively identifying impurities.[4]
-
Methodology:
-
System: A high-field NMR spectrometer (400 MHz or higher).
-
Experiments:
-
¹H NMR: Will show characteristic peaks for the PEG chain (-O-CH₂-CH₂-), protons adjacent to the amine, and protons adjacent to the azide. A change in the chemical shift or disappearance of the signal for protons next to the azide can confirm its reduction to an amine.
-
¹³C NMR: Provides information on the carbon backbone.
-
-
Sample Preparation: Dissolve the purified impurity or crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4]
-
Visualized Workflows
Impurity Characterization Workflow
Caption: A standard workflow for impurity characterization.
Logical Relationship: Azide vs. Amine Impurity
Caption: Cause-and-effect diagram for azide reduction.
References
Validation & Comparative
A Comparative Guide to Azido-PEG1-amine and Other Bifunctional Linkers in Bioconjugation
In the landscape of modern drug development, diagnostics, and proteomics, the precise and stable linkage of biomolecules is paramount. Bifunctional linkers are the molecular bridges that enable the creation of complex and targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the vast array of available linkers, Azido-PEG1-amine stands out for its versatility, incorporating a bioorthogonal azide (B81097) group and a reactive primary amine, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
This guide provides an objective comparison of this compound with other classes of bifunctional linkers, focusing on their reaction chemistries, performance characteristics, and applications. Supported by experimental data from various studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific bioconjugation needs.
Introduction to this compound
This compound is a heterobifunctional linker that features two distinct reactive moieties:
-
An azide group (-N3): This functional group is a key player in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]
-
A primary amine group (-NH2): This group is nucleophilic and can react with various electrophilic functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]
The short PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce the potential for aggregation of the resulting bioconjugate.[5][6]
Comparison of Bifunctional Linker Chemistries
The choice of a bifunctional linker is dictated by the functional groups available on the molecules to be conjugated and the desired properties of the final product. Here, we compare this compound's reactive ends to other common bioconjugation chemistries.
Amine-Reactive Chemistries
The primary amine of this compound allows for conjugation to molecules containing carboxylic acids (often activated as NHS esters). This is a widely used strategy for labeling proteins on their surface-exposed lysine (B10760008) residues.
| Linker/Reactive Group | Target Functional Group | Resulting Bond | Key Advantages | Key Disadvantages |
| This compound (Amine end) | Activated Esters (e.g., NHS esters) | Amide | High stability, well-established chemistry.[7] | Potential for multiple labeling sites on proteins (lysine residues), leading to heterogeneity. |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Primary Amines | Amide | Well-established, widely used in approved ADCs. | The maleimide (B117702) group can be unstable, and the linker is hydrophobic.[8] |
| Aldehyde/Ketone | Primary Amines (via reductive amination) | Secondary Amine | Stable bond, can offer different site-selectivity compared to NHS esters.[9] | Requires a reduction step, which can potentially affect the biomolecule. |
Bioorthogonal "Click" Chemistries
The azide group of this compound provides access to the highly efficient and specific reactions of click chemistry. This is often advantageous for creating well-defined conjugates with a precise 1:1 stoichiometry.
| Linker/Reactive Group | Target Functional Group | Resulting Bond | Key Advantages | Key Disadvantages |
| This compound (Azide end) | Terminal Alkynes (CuAAC) | 1,4-disubstituted 1,2,3-triazole | Very high yield (>95%), high stability, bioorthogonal.[2] | Requires a copper catalyst, which can be cytotoxic. |
| This compound (Azide end) | Strained Alkynes (e.g., DBCO, BCN) (SPAAC) | 1,2,3-triazole | Bioorthogonal, no cytotoxic copper catalyst needed, very high efficiency.[1] | Strained alkynes can be more sterically bulky and hydrophobic. |
| Maleimide | Thiols (e.g., from cysteine residues) | Thioether | High reaction efficiency with free thiols, site-specific conjugation to engineered cysteines. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[10] |
Quantitative Performance Comparison
The performance of a bifunctional linker is assessed by several parameters, including reaction efficiency, stability of the resulting conjugate, and the impact on the physicochemical properties of the final product. The following table summarizes performance data compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | Azido-PEG-Amine (Click Chemistry) | NHS Ester-Maleimide (e.g., SMCC) | Rationale & Notes |
| Typical Reaction Yield | >95% (CuAAC & SPAAC)[11] | >90% (for both amine and thiol reactions) | Click chemistry is renowned for its near-quantitative yields. |
| Linkage Stability (in plasma) | Very High (Triazole bond)[12] | Moderate (Thioether from maleimide is susceptible to cleavage)[10] | The 1,2,3-triazole ring is exceptionally stable and resistant to enzymatic degradation. |
| Hydrophilicity | High (due to PEG spacer)[5] | Low (SMCC is inherently hydrophobic)[8] | PEG linkers can reduce aggregation and improve the pharmacokinetic profile of bioconjugates.[6] |
| Stoichiometric Control | High (especially with engineered alkyne/azide sites) | Low to Moderate (multiple lysine residues can be labeled with NHS esters) | Click chemistry allows for precise control over the drug-to-antibody ratio (DAR). |
| Reaction Conditions | Mild, aqueous buffers | pH 7.2-9.0 for NHS ester reaction; pH 6.5-7.5 for maleimide reaction | Both chemistries are generally compatible with biological molecules. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different linker technologies. Below are representative protocols for a two-step conjugation using a linker like this compound and a one-step conjugation with a classic linker like SMCC.
Protocol 1: Two-Step Conjugation using an Azido-PEG-Amine Linker
This protocol describes the conjugation of a protein (e.g., an antibody) to a small molecule drug.
Step 1: Amine-reactive conjugation of the linker to the protein
-
Protein Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Azido-PEG-Amine linker (with the amine end protected, if necessary, to be deprotected later) and an NHS-ester activated drug in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the activated drug-linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted drug-linker by size-exclusion chromatography (SEC) or dialysis.
Step 2: Click chemistry conjugation of a payload to the azide-functionalized protein
-
Payload Preparation: Dissolve an alkyne-functionalized payload in a minimal amount of DMSO.
-
CuAAC Reaction:
-
To the azide-functionalized protein, add a 5- to 10-fold molar excess of the alkyne-payload.
-
Add a solution of copper(II) sulfate (B86663) and a copper-chelating ligand (e.g., TBTA) to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to a final concentration of 1-5 mM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
SPAAC Reaction (Copper-free):
-
To the azide-functionalized protein, add a 2- to 5-fold molar excess of a strained alkyne (e.g., DBCO)-functionalized payload.
-
Incubate for 1-4 hours at room temperature.
-
-
Final Purification: Purify the final conjugate using SEC to remove excess payload and other reagents.
Protocol 2: Stability Assessment of the Final Conjugate
-
Sample Preparation: Prepare solutions of the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS and in human plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of each sample and store it at -80°C until analysis.
-
Analysis: Analyze the samples by a suitable method to determine the amount of intact conjugate. For ADCs, this is often done using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates linker instability.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of bioconjugates. This compound offers a powerful combination of an amine-reactive handle for straightforward conjugation to proteins and a bioorthogonal azide group for highly efficient and specific "click" reactions. The integrated PEG spacer provides the added benefit of enhanced hydrophilicity.
Compared to traditional linkers like SMCC, this compound and other click chemistry-enabled linkers provide superior stability and stoichiometric control, which are crucial for the development of next-generation therapeutics with improved safety and efficacy profiles. However, the choice of linker will always depend on the specific application, the nature of the molecules to be conjugated, and the desired characteristics of the final product. A thorough evaluation of different linker technologies, guided by the principles and protocols outlined in this guide, will enable researchers to make informed decisions and advance the development of innovative bioconjugates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Azido-PEG1-amine vs. SMCC: A Comparative Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two prominent linker chemistries: the traditional non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the modern Azido-PEG1-amine linker, which utilizes bioorthogonal click chemistry. This comparison is supported by experimental data to inform the rational design of next-generation ADCs.
Chemical Structures and Mechanisms of Action
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely employed in the development of ADCs. It facilitates the formation of a stable, non-cleavable thioether bond between an antibody and a thiol-containing cytotoxic payload. The conjugation process involves two steps: first, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, typically the lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond. Subsequently, the maleimide (B117702) group of the SMCC-modified antibody reacts with a sulfhydryl group on the drug.
This compound is a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer and utilizes click chemistry for conjugation. The amine group of the linker can be acylated with a payload, while the azide (B81097) group provides a bioorthogonal handle for conjugation to an alkyne-modified antibody. This is typically achieved through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a highly stable triazole linkage. The PEG spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties.
Comparative Performance Data
While direct head-to-head studies exhaustively comparing this compound and SMCC are limited, the following tables summarize key performance parameters based on available data for maleimide-based versus click chemistry-based and PEGylated versus non-PEGylated linkers in ADCs.
| Feature | This compound (via Click Chemistry) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Rationale |
| Conjugation Chemistry | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Amine-Thiol (NHS ester-Maleimide) | This compound utilizes bioorthogonal click chemistry, which is highly specific and efficient.[1][2] SMCC relies on the reaction between an NHS ester and an amine, followed by a maleimide-thiol reaction.[3][4] |
| Resulting Linkage | 1,2,3-Triazole | Thioether | Click chemistry forms a highly stable, aromatic triazole ring.[1][5] SMCC forms a stable thioether bond.[3] |
| Specificity | High (Bioorthogonal) | Moderate to High | The azide-alkyne reaction is bioorthogonal, meaning it does not react with native functional groups in biological systems.[1] The maleimide group can potentially react with other nucleophiles, although it is highly selective for thiols under controlled pH. |
| Homogeneity (DAR Control) | High | Moderate | Click chemistry, especially when combined with site-specific antibody modification techniques, allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous ADC populations.[2][] Traditional conjugation to lysine or cysteine residues with SMCC often results in a heterogeneous mixture of ADCs with varying DARs.[2] |
| PEGylation | Yes (PEG1) | No | The presence of a short PEG spacer in this compound increases the hydrophilicity of the ADC.[7] SMCC is a hydrophobic linker.[8] |
Table 1: Comparison of Physicochemical and Conjugation Properties.
| Parameter | This compound (via Click Chemistry) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Rationale |
| Plasma Stability | High | Moderate to High | The triazole linkage formed via click chemistry is exceptionally stable and resistant to enzymatic cleavage and hydrolysis.[5] The thioether bond formed by SMCC is also highly stable; however, the thiosuccinimide linkage formed from the maleimide reaction can undergo a retro-Michael reaction, potentially leading to premature drug release.[8][9] |
| Pharmacokinetics (PK) | Generally Improved (longer half-life, lower clearance) | More Rapid Clearance | The hydrophilic PEG spacer in this compound can reduce non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance.[8] The hydrophobic nature of SMCC can contribute to faster clearance.[8] |
| In Vitro Potency (IC50) | Payload-dependent | Payload-dependent | The in vitro potency is primarily determined by the cytotoxic payload and the efficiency of its intracellular release. |
| In Vivo Efficacy | Potentially Higher | Variable | Improved pharmacokinetics and linker stability can lead to enhanced tumor accumulation and better in vivo efficacy for ADCs with PEGylated click chemistry linkers. |
| Therapeutic Index | Potentially Wider | Variable | The combination of higher stability, improved pharmacokinetics, and better homogeneity can lead to a wider therapeutic window.[] |
Table 2: Comparison of Preclinical Performance. Note: Data is compiled from studies comparing PEGylated/click chemistry linkers to non-PEGylated/maleimide linkers and may not represent a direct comparison of this compound and SMCC in a single system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the conjugation chemistries and a general experimental workflow for comparing ADCs constructed with this compound and SMCC.
Caption: Conjugation chemistries of SMCC and this compound.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Precision in Bioconjugation: Azido-PEG1-amine vs. NHS Esters
In the intricate world of drug development and molecular research, the ability to precisely link molecules together—a process known as bioconjugation—is paramount. The choice of chemical tools for this task can dramatically impact the efficacy, stability, and homogeneity of the final product. For years, N-Hydroxysuccinimide (NHS) esters have been a workhorse for modifying proteins and other biomolecules. However, the emergence of bio-orthogonal "click chemistry" has introduced more sophisticated reagents, such as Azido-PEG1-amine, offering significant advantages in control and efficiency.
This guide provides an objective comparison between this compound and traditional NHS esters, supported by the fundamental principles of their reactivity and experimental workflows.
The Contenders: A Chemical Overview
NHS Esters are highly reactive compounds designed to couple with primary amines (-NH2), which are abundantly found on the surface of proteins at lysine (B10760008) residues and the N-terminus.[1] The reaction, a nucleophilic acyl substitution, is straightforward and results in a stable amide bond.[2] However, this broad reactivity can be a double-edged sword, often leading to a heterogeneous mixture of conjugates with varying sites of modification. Furthermore, NHS esters are notoriously susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly lower conjugation yields.[1][2]
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups: a primary amine and an azide (B81097) (N3).[3][4] The amine group allows for conventional coupling to molecules with activated carboxylic acids (like NHS esters), while the azide group is reserved for highly specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This dual reactivity enables a more controlled, two-step conjugation strategy, and the resulting triazole linkage is exceptionally stable.[7]
Head-to-Head Comparison: Performance and Properties
The advantages of using an this compound linker become evident when comparing its performance characteristics directly against NHS esters. The bio-orthogonality of the azide-alkyne reaction is a key differentiator, providing specificity that amine-reactive chemistry lacks.
| Feature | This compound (via Click Chemistry) | NHS Esters |
| Reaction Type | Azide-Alkyne Cycloaddition ("Click Chemistry") | Nucleophilic Acyl Substitution |
| Target Functional Group | Alkyne or Strained Alkyne (e.g., DBCO, BCN) | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction Specificity | High: Azides are bio-orthogonal and react specifically with alkynes, avoiding side reactions with other biological functional groups.[8] | Low to Moderate: Reacts with any accessible primary amine, often resulting in a heterogeneous product.[1] |
| Reaction Conditions | Mild, aqueous conditions, typically at room temperature.[8] | Aqueous buffer, pH dependent (typically 7.2-8.5).[2][9] |
| Key Side Reaction | Minimal. The reaction is clean and high-yielding.[10] | Hydrolysis: Competes with the aminolysis reaction, especially at higher pH, reducing efficiency.[1][2] |
| Stability of Formed Bond | Very High: The resulting 1,2,3-triazole ring is metabolically stable and resistant to hydrolysis, reduction, and oxidation.[7] | High: The amide bond is generally stable, but less robust than a triazole linkage under harsh conditions. |
| Control over Conjugation | High: Enables precise, site-specific installation of the azide handle for subsequent, controlled conjugation. Allows for a two-step, sequential process. | Low: Leads to random conjugation at multiple sites, making it difficult to control the stoichiometry and location of modification. |
| Reaction Efficiency | Typically rapid and proceeds to completion with high yields.[8][10] | Efficiency is often compromised by the competing hydrolysis reaction.[2] |
Visualizing the Reaction Pathways
The fundamental differences in reaction mechanism and specificity are best understood visually. The following diagrams illustrate the conjugation pathways for both NHS esters and this compound.
Caption: Reaction pathway for NHS ester conjugation.
Caption: Two-step conjugation using this compound.
Experimental Protocols and Workflow
The practical application of these chemistries involves distinct experimental procedures.
Protocol 1: Two-Step Bioconjugation via this compound and Click Chemistry
This protocol describes the conjugation of an antibody to a small molecule drug functionalized with an alkyne group.
Materials:
-
Antibody (contains primary amines)
-
Azido-PEG1-NHS ester (for installing the azide handle)
-
Alkyne-modified drug molecule
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DBCO-PEG4-NHS ester (for strain-promoted click chemistry)
-
Size Exclusion Chromatography (SEC) system for purification
Methodology:
-
Step 1: Antibody Functionalization with Azide.
-
Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Azido-PEG1-NHS ester in anhydrous DMSO.
-
Add a 10-fold molar excess of the Azido-PEG1-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted NHS ester and byproducts by buffer exchange into PBS using an SEC column or dialysis.
-
The resulting product is the azide-functionalized antibody (Antibody-N3).
-
-
Step 2: Click Reaction Conjugation.
-
To the purified Antibody-N3 solution, add a 3 to 5-fold molar excess of the alkyne-modified drug. If using a copper-free click reaction with a DBCO-functionalized drug, no catalyst is needed.
-
If using a terminal alkyne, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) is required for a CuAAC reaction.[11]
-
Allow the reaction to proceed for 4-12 hours at room temperature or 4°C.
-
Purify the final antibody-drug conjugate (ADC) using SEC to remove the excess drug and any remaining reactants.
-
Protocol 2: One-Step Bioconjugation via NHS Ester
This protocol describes the labeling of an antibody with a fluorescent dye that has been activated as an NHS ester.
Materials:
-
Antibody
-
Fluorescent Dye-NHS Ester
-
Reaction Buffer (e.g., PBS, pH 8.0)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
SEC system for purification
Methodology:
-
Conjugation Reaction.
-
Dissolve the antibody in the reaction buffer (pH 8.0) to a concentration of 5-10 mg/mL.
-
Immediately before use, dissolve the Dye-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a calculated molar excess (typically 5 to 20-fold) of the dissolved Dye-NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching and Purification.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining NHS ester.
-
Incubate for an additional 15 minutes.
-
Purify the labeled antibody from excess dye and quenched byproducts using an SEC column.
-
Comparative Experimental Workflow
The following diagram outlines the logical flow and complexity of each protocol, highlighting the additional control offered by the two-step this compound approach.
Caption: Comparison of experimental workflows.
Conclusion: A Clear Advantage for Precision and Stability
While NHS esters remain useful for simple labeling applications, this compound offers a superior solution for creating complex, well-defined bioconjugates. The primary advantages—reaction specificity, high efficiency, mild reaction conditions, and the exceptional stability of the resulting triazole bond—address the key limitations of traditional amine-reactive chemistry. For researchers, scientists, and drug development professionals, the ability to construct homogeneous products with precise control over the site and stoichiometry of conjugation is critical. In this context, the click chemistry enabled by this compound represents a more advanced and reliable tool, paving the way for the next generation of sophisticated therapeutics and diagnostics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the advantages of click chemistry? | AAT Bioquest [aatbio.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Conjugation Efficiency of Azido-PEG1-amine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The efficiency of the conjugation reaction directly impacts the yield, purity, and ultimately the efficacy and safety of the final product. This guide provides an objective comparison of Azido-PEG1-amine, a popular heterobifunctional linker, with alternative PEG linkers, supported by experimental data and detailed methodologies for validation.
This compound is a versatile linker that features an azide (B81097) group at one end and an amine group at the other, separated by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine group can readily react with activated esters or carboxylic acids.[2][3]
Quantitative Performance Comparison
The choice of conjugation chemistry is paramount and is dictated by the functional groups available on the target molecule, the desired stability of the resulting bond, and the required reaction conditions. Below is a comparison of this compound, which primarily utilizes click chemistry, with a common alternative, NHS-Ester PEG linkers that react with primary amines.
| Feature | Azido-PEG Linker (Click Chemistry) | NHS-Ester PEG Linker |
| Reaction Type | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. | Acylation of primary amines (e.g., lysine (B10760008) residues).[4] |
| Reaction Efficiency | Very high, often approaching quantitative yields.[5] | Variable, sensitive to pH and hydrolysis of the NHS ester.[4] |
| Reaction Speed | Fast, can be completed in minutes to a few hours.[6] | Slower, typically requires several hours to overnight.[7] |
| Specificity | Highly specific to the alkyne reaction partner.[5] | Reacts with any accessible primary amine, which can lead to a heterogeneous product.[4] |
| Reaction Conditions | Mild, aqueous conditions, biocompatible.[5] | Requires specific pH range (typically 7-9) and is sensitive to amine-containing buffers.[8] |
| Byproducts | Minimal and biocompatible byproducts. | NHS is released as a byproduct. |
| Bond Stability | Forms a stable triazole linkage.[9] | Forms a stable amide bond.[4] |
Experimental Protocols
Accurate validation of conjugation efficiency is crucial. The following are detailed protocols for a typical conjugation reaction using this compound and the subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide with this compound
This protocol describes the conjugation of an alkyne-modified peptide with this compound.[10]
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 8.0)
-
Methanol
-
Water (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in Tris-HCl buffer to a final concentration of 1 mg/mL.[10]
-
Reagent Preparation:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the peptide solution with 1.2 equivalents of the this compound stock solution.[10]
-
Add 1 µL of the CuSO₄ stock solution.[10]
-
Add 2 µL of the freshly prepared sodium ascorbate stock solution to initiate the reaction.[10]
-
Vortex the mixture gently and allow it to react for 1 hour at room temperature.[10]
-
-
Sample Cleanup:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Load the mixture onto a C18 SPE cartridge pre-equilibrated with 0.1% TFA in water.
-
Wash the cartridge with 0.1% TFA in water to remove excess reagents.
-
Elute the conjugated peptide with 50% acetonitrile (B52724) in 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
Protocol 2: HPLC Analysis of Conjugation Efficiency
HPLC is a powerful technique for quantifying the extent of PEGylation.[]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector. For PEG analysis without a strong chromophore, a Charged Aerosol Detector (CAD) is recommended.[12]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[12]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.[12]
-
UV Detection Wavelength: 210 nm (for the azide group and peptide backbone).[12]
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 1 mg/mL).[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
Data Analysis:
By comparing the peak areas of the unconjugated starting material and the conjugated product, the percentage of conversion and thus the conjugation efficiency can be calculated.
Protocol 3: Mass Spectrometry (MS) Validation
Mass spectrometry is used to confirm the identity and purity of the conjugated product.
Procedure:
-
Sample Preparation: Reconstitute the dried, purified sample from the conjugation reaction in 0.1% formic acid in water.[10]
-
Mass Spectrometry Analysis:
-
Inject the sample into an LC-MS system (e.g., Q-TOF or Orbitrap).[10]
-
Perform a full MS scan to determine the mass of the conjugated peptide. The expected mass will be the mass of the starting peptide plus the mass of the this compound linker minus the mass of any leaving groups.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the sequence and identify the site of conjugation.[10]
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating the conjugation of this compound to a target molecule.
Caption: Workflow for this compound Conjugation and Validation.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. interchim.fr [interchim.fr]
- 6. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com [confluore.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG1-Amine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Chemical labeling with bioorthogonal handles, such as azides, followed by mass spectrometry, offers a powerful approach for protein identification, quantification, and characterization of post-translational modifications. This guide provides a comprehensive comparison of methods for the analysis of proteins labeled with Azido-PEG1-amine and related compounds, supported by experimental data and detailed protocols.
Introduction to Azide-PEG1-Amine Labeling
This compound is a chemical probe used to introduce an azide (B81097) (N₃) group onto a protein. This is typically achieved by utilizing an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester of an azido-PEG compound, which reacts with primary amines on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The presence of the small, bioorthogonal azide handle allows for a subsequent, highly specific chemical reaction to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging. This two-step strategy is central to many chemical proteomics workflows.
The most common methods for detecting and analyzing these azide-labeled proteins are based on the "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] Both pathways lead to the formation of a stable triazole linkage, covalently attaching a reporter molecule to the protein of interest for downstream analysis by mass spectrometry.
Comparison of Labeling and Detection Chemistries
The choice between CuAAC and SPAAC is a critical decision in the experimental design, with each method offering distinct advantages and disadvantages.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | A copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[4] | A copper-free reaction between a strained cyclooctyne (B158145) (e.g., DIBO, DBCO, BCN) and an azide to form a triazole.[5][6] |
| Reaction Speed | Generally very fast and efficient. | Reaction rates can be slower than CuAAC, but have been significantly improved with the development of new cyclooctynes.[3] |
| Biocompatibility | The copper catalyst is toxic to living cells, limiting its application primarily to in vitro studies with cell lysates or purified proteins.[2][3] | Copper-free nature makes it highly biocompatible and suitable for labeling in living cells and organisms.[2][3] |
| Selectivity & Side Reactions | Highly selective for azides and alkynes. However, side reactions with cysteine thiols have been reported, potentially leading to false-positive identifications.[7] | Also highly selective, with minimal side reactions reported in biological systems. |
| Protein Identification | Can lead to a higher number of protein identifications in proteomic studies from cell lysates.[1] | May result in slightly fewer protein identifications compared to CuAAC under certain conditions.[1] |
| Typical Alkyne Reagent | Simple terminal alkynes (e.g., Alkyne-Biotin). | Bulky, strained cyclooctynes (e.g., DBCO-Biotin). |
Experimental Data Summary: CuAAC vs. SPAAC for O-GlcNAc Proteomics
A comparative study on O-GlcNAcylated proteins in A549 cells, which were metabolically labeled with an azido-sugar, provides quantitative insight into the performance of CuAAC and SPAAC for proteomic analysis.[1]
| Method | Number of Putative O-GlcNAc Proteins Identified | Number of Overlapping Proteins |
| CuAAC (with Biotin-Diazo-Alkyne) | 229 | 114 |
| SPAAC (with Biotin-DIBO-Alkyne) | 188 | 114 |
These results suggest that for in vitro proteomics, CuAAC may yield a higher number of protein identifications.[1]
Experimental Workflows and Protocols
The overall workflow for the mass spectrometry analysis of this compound labeled proteins can be broken down into several key stages.
Caption: General workflow for the analysis of azide-labeled proteins.
Detailed Experimental Protocol: Amine-Reactive Labeling and CuAAC
This protocol provides a general guideline for labeling a protein with an Azido-PEG-NHS ester and subsequent biotinylation via CuAAC.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Azido-PEG-NHS Ester (e.g., this compound derivative)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Alkyne-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M urea, or on-bead digestion buffer)
-
Trypsin (mass spectrometry grade)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[8]
-
-
Azide Labeling:
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO.[9]
-
Add a 10-20 fold molar excess of the Azido-PEG-NHS ester to the protein solution.[10]
-
Incubate for 1 hour at room temperature or 2 hours on ice.[9]
-
Remove excess, unreacted labeling reagent by dialysis or using a desalting column.[8][10]
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the azide-labeled protein solution, add the following components in order, with gentle mixing after each addition:
-
Alkyne-Biotin (to a final concentration of 100 µM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
TBTA ligand (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) containing trypsin and incubating overnight at 37°C.
-
Alternatively, elute the proteins from the beads and then perform an in-solution digest.
-
-
Mass Spectrometry Analysis:
Alternative Labeling Strategies
While direct chemical labeling of primary amines is a common approach, alternative methods exist for introducing azide handles into proteins, which can offer greater specificity.
Caption: Alternative strategies for introducing azide handles into proteins.
Metabolic labeling, for instance, with azidohomoalanine (AHA), an analog of methionine, allows for the incorporation of the azide handle into newly synthesized proteins, enabling studies of protein turnover and dynamic proteomes.[13][14][15]
Data Presentation: Quantitative Considerations
The efficiency of both the initial azide labeling and the subsequent click chemistry reaction can be quantitatively assessed using mass spectrometry.
Table 1: Representative Azide Functionalization Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG-NHS Ester | Degree of Labeling (Azides/Protein) |
| IgG | 5 | 10x | 2-4 |
| IgG | 5 | 20x | 4-6 |
| BSA | 10 | 10x | 3-5 |
| BSA | 10 | 20x | 6-9 |
| Degree of Labeling (DoL) is determined by mass spectrometry of the intact labeled protein.[10] |
Table 2: Representative Click Chemistry Reaction Efficiency
| Click Reaction | Molar Excess of Alkyne/Cyclooctyne | Reaction Time (hours) | Labeling Efficiency (%) |
| CuAAC | 5x | 1 | >95% |
| SPAAC (DBCO) | 5x | 2 | >95% |
| Labeling efficiency can be determined by SDS-PAGE with a fluorescent alkyne or by mass spectrometry.[10] |
Conclusion
The mass spectrometry analysis of proteins labeled with this compound and related probes is a versatile and powerful technique in proteomics and drug development. The choice between CuAAC and SPAAC for the subsequent "click" reaction is a key consideration, with CuAAC being a robust in vitro method and SPAAC offering the significant advantage of biocompatibility for live-cell studies. By carefully selecting the labeling strategy and optimizing the reaction conditions, researchers can effectively enrich and identify proteins of interest, paving the way for a deeper understanding of complex biological processes.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling [mdpi.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based Detection of Global Pathogen-host AMPylation on Self-assembled Human Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG1-amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional linkers like Azido-PEG1-amine is critical for ensuring the successful synthesis and performance of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. This guide provides a comparative overview of key analytical techniques for characterizing this compound, a linker containing an azide (B81097) and a primary amine. We will detail the experimental methodologies, present quantitative data in comparative tables, and illustrate the characterization workflows.
A multi-faceted analytical approach is essential to fully characterize this compound conjugates, confirming their identity, purity, and the presence of key functional groups.
Comparison of Key Analytical Techniques
The selection of an analytical technique depends on the specific information required. The following table summarizes the capabilities of the most common methods for characterizing this compound.
| Technique | Information Provided | Resolution | Sensitivity | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and relative quantification of components.[1] | Atomic Level | Low (mg range) | Provides unambiguous structure elucidation.[1] | Lower sensitivity; can be complex for large molecules.[1] |
| LC-MS | Molecular weight confirmation and purity assessment.[1][2] | High (mass accuracy < 5 ppm) | High (pg to ng range) | Provides definitive identity confirmation and can detect trace impurities.[1] | Ionization suppression can affect quantification.[1] |
| FTIR Spectroscopy | Presence of key functional groups (e.g., Azide, Amine, Ether).[1] | Functional Group Level | Moderate (µg to mg) | Fast, non-destructive, and provides a molecular "fingerprint".[1] | Provides limited structural detail and is not easily quantifiable.[1] |
| RP-HPLC/UPLC | Purity, presence of impurities, and retention time.[1] | High | Moderate (ng range) | Robust, quantitative, and easily automated.[1] | May not resolve structurally similar impurities without MS.[1] |
Detailed Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide definitive structural elucidation of the this compound conjugate, confirming the connectivity of atoms and the presence of both the azido (B1232118) and amine functionalities.
Experimental Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The carbon adjacent to the azide group has a characteristic chemical shift around 50 ppm.[3][4]
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons for unambiguous structural assignment.[1]
-
Data Interpretation:
-
¹H NMR: Look for characteristic signals corresponding to the ethylene (B1197577) glycol repeating unit (-O-CH₂-CH₂-O-), protons adjacent to the azide group, and protons adjacent to the amine group.[1]
-
¹³C NMR: Identify the carbon signals for the PEG backbone and, crucially, the signal for the carbon atom bonded to the azide group (typically around 50.64 ppm) and the carbon bonded to the amine group (around 41.78 ppm).[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound conjugate and to assess its purity, providing unequivocal confirmation of its identity.[1]
Experimental Protocol:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[1]
-
Flow Rate: 0.2-0.5 mL/min for UPLC.[1]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for amine-containing compounds.[1]
Data Interpretation:
-
The primary output is a mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the this compound conjugate ([M+H]⁺). For this compound (C₄H₁₀N₄O), the expected monoisotopic mass is approximately 130.085 g/mol , so the [M+H]⁺ ion should be observed around m/z 131.093.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly identify the key functional groups present in the molecule, specifically the azide (N₃) and amine (-NH₂) groups.
Experimental Protocol:
-
System: An FTIR spectrometer.[1]
-
Mode: Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation.[1]
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
Data Interpretation:
-
Azide (N₃) group: Look for a strong, sharp absorption peak around 2100 cm⁻¹. This is a highly characteristic and reliable peak for the azide functional group.[3]
-
Amine (N-H) group: N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹. Primary amines show two bands in this region.
-
Ether (C-O-C) group: The PEG backbone will show strong C-O-C stretching vibrations, typically in the 1100-1250 cm⁻¹ region.[5][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound conjugate and quantify any related impurities.[1]
Experimental Protocol:
-
System: An HPLC or UPLC system equipped with a UV detector or Charged Aerosol Detector (CAD).[1][7] PEGs often lack a strong UV chromophore, making CAD a valuable alternative.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[1]
-
Gradient: A linear gradient optimized to separate the main peak from any impurities. A typical starting point is 5% to 95% B over 20 minutes.
-
Flow Rate: 0.8-1.2 mL/min for HPLC.[1]
Data Interpretation:
-
The output is a chromatogram. A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage. The retention time is a characteristic property of the compound under the specific chromatographic conditions.
By employing this suite of analytical techniques, researchers can confidently verify the structure, confirm the molecular weight, identify key functional groups, and assess the purity of this compound conjugates, ensuring the quality and reliability of these critical reagents for downstream applications.
References
Stability of Bioconjugate Linkages: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficacy, safety, and overall performance of therapeutics like antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This guide provides an objective comparison of the stability of linkages derived from Azido-PEG1-amine with common alternative cleavable and non-cleavable linkers, supported by experimental data and detailed protocols to aid in rational linker selection.
The this compound linker is a heterobifunctional molecule that provides a basis for creating stable, non-cleavable connections between two molecules, such as an antibody and a cytotoxic payload. Its amine group readily reacts with carboxylic acids or activated esters to form a highly stable amide bond . The azide (B81097) group on the other end participates in a "click chemistry" reaction, specifically a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to form a robust 1,2,3-triazole ring .[1][2] The inherent stability of these linkages is a key feature, ensuring that the bioconjugate remains intact until it reaches its target, which can improve the therapeutic window and reduce off-target toxicity.[3][4]
Comparative Stability of Bioconjugation Linkages
The stability of a linker is not an absolute measure but is highly dependent on its chemical environment, including pH, the presence of enzymes, and redox potential. Linkers are broadly categorized as non-cleavable or cleavable.
Non-cleavable linkers , such as the amide and triazole linkages formed using this compound, are designed for high stability in circulation.[3] The payload is typically released only after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This approach is favored for its enhanced plasma stability, which minimizes premature drug release.[3]
Cleavable linkers , conversely, are engineered to break under specific physiological conditions prevalent in the tumor microenvironment or within the target cell, such as low pH, high concentrations of certain enzymes, or a reducing environment.[5]
The following table summarizes the stability characteristics of the linkages derived from this compound and several common alternative linker technologies.
| Linker Type | Linkage Formed | General Stability in Circulation (pH 7.4) | Cleavage Mechanism & Conditions | Representative Half-Life (t½) Data |
| Azido-PEG-Amine | Amide | Very High | Proteolytic degradation of the protein backbone.[4] | Generally stable; specific half-life depends on the entire conjugate's properties. |
| Azido-PEG-Amine | 1,2,3-Triazole | Exceptionally High | Generally inert to hydrolysis, oxidation, reduction, and enzymatic degradation.[2][6] | Highly stable; one study on a triazole-containing peptide showed a half-life of 4.0 hours in plasma, a 100% increase over its unmodified parent peptide.[7] |
| Hydrazone | Hydrazone | Moderate to Low | Acid-catalyzed hydrolysis in acidic environments (pH 4.5-6.5) of endosomes/lysosomes.[] | Highly pH-dependent. Can be <1 day at pH 7.4, but rapidly cleaves at pH 5.5 (e.g., >90% cleavage in 24h).[][9] |
| Disulfide | Disulfide | Moderate | Reduction by high intracellular glutathione (B108866) (GSH) concentrations. | Variable; can be unstable in plasma with half-lives of 1-2 days. |
| Peptide (e.g., Val-Cit) | Amide | High | Cleavage by specific lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells.[] | Stable in human plasma (>28 days) but can be unstable in mouse plasma due to different enzyme specificities.[11][12] Half-life in the presence of Cathepsin B can be a few hours (e.g., 2.8h for an EVCit-ADC).[12] |
| Thioether (Maleimide) | Thiosuccinimide | Moderate to High | Can undergo retro-Michael reaction, especially in the presence of thiols like albumin, leading to payload exchange.[13] | Stability can be improved with next-generation maleimides. Some conjugates show ~80% intact after 72h in human plasma.[14] |
Note: The quantitative data presented is compiled from various studies and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a bioconjugate linker, in vitro and in vivo assays are essential. The in vitro plasma stability assay is a standard method to predict in vivo performance.
Key Experiment: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.
Methodology:
-
Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample in a neutral buffer (e.g., PBS) is often included to assess inherent chemical stability.[15]
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). The reaction is quenched, often by freezing the samples at -80°C.
-
Sample Analysis: The amount of intact bioconjugate and/or released payload is quantified at each time point using one or more of the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to assess stability. For ADCs, the average drug-to-antibody ratio (DAR) can be monitored over time. A decrease in DAR signifies payload deconjugation.[16] LC-MS can also be used to directly quantify the concentration of the free payload in the plasma after protein precipitation.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA-based method can quantify the amount of intact bioconjugate.[3] This typically involves capturing the antibody portion of the conjugate on a plate and then using a secondary antibody that detects the payload to generate a signal. The signal is proportional to the concentration of intact bioconjugate.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) can be used to separate the intact conjugate from degradation products or aggregates.[]
-
Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate or the concentration of released payload versus time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.
Visualizing Experimental and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating the Functional Activity of Azido-PEG1-Amine Conjugates
For researchers, scientists, and drug development professionals, the successful conjugation of a molecule is only half the battle. Validating that the newly formed conjugate retains its desired biological activity is a critical step. This guide provides a comparative overview of functional assays used to validate the activity of molecules conjugated via Azido-PEG1-amine, a versatile heterobifunctional linker. We will explore common experimental setups, present comparative data, and provide detailed protocols to aid in your research.
This compound is a linker that features an azide (B81097) group on one end and a primary amine on the other, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] This structure allows for a two-step conjugation process. The amine group can be readily coupled to a molecule with an available carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[1][2] Subsequently, the azide group can be selectively reacted with an alkyne-containing molecule through "click chemistry" or with a phosphine-containing molecule via the Staudinger ligation.[1][3] These bioorthogonal reactions are highly efficient and can be performed in complex biological mixtures.[4][5]
The Impact of PEGylation on Bioactivity
The introduction of a PEG linker, even a short one like in this compound, can influence the therapeutic efficacy of a molecule. PEGylation is known to potentially increase a conjugate's half-life, improve solubility, and reduce immunogenicity.[4][] However, it can also lead to a decrease in biological activity due to steric hindrance, where the PEG chain may block the active site or binding interface of the molecule.[7][8] Therefore, it is imperative to perform functional assays to quantify the impact of the conjugation on the molecule's activity.
Comparative Functional Assays
The choice of functional assay is entirely dependent on the nature of the conjugated molecule (e.g., a small molecule inhibitor, a peptide, a protein, or an antibody). Below, we compare common assays used to validate the activity of biomolecules, with a focus on applications relevant to this compound conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]
Table 1: Comparison of Functional Assays for Conjugate Validation
| Functional Assay | Principle | Typical Application | Key Metrics | Pros | Cons |
| In Vitro Cytotoxicity Assay | Measures the ability of a cytotoxic drug conjugate (e.g., an ADC) to kill cancer cells in culture. | Antibody-Drug Conjugates (ADCs), Small Molecule Drug Conjugates (SMDCs) | IC50 / EC50 (half-maximal inhibitory/effective concentration) | Directly measures the therapeutic effect on target cells. | Does not provide mechanistic insight into target engagement. |
| Enzyme Inhibition Assay | Quantifies the ability of a conjugate to inhibit the activity of a target enzyme. | Enzyme inhibitors | Ki (inhibition constant), IC50 | Provides direct measurement of target engagement and potency. | Requires a purified enzyme and a suitable substrate. |
| Receptor Binding Assay | Measures the ability of a conjugate to bind to its specific receptor. | Antibodies, Peptides, Receptor Ligands | Kd (dissociation constant), Bmax (maximum binding sites) | Determines if the conjugation has affected the crucial binding interaction.[9][10] | Does not measure downstream signaling or functional outcome. |
| PROTAC-Mediated Protein Degradation Assay | Measures the ability of a PROTAC to induce the degradation of a target protein within cells. | PROTACs | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | Confirms the intended mechanism of action for PROTACs.[11][12] | Requires specific antibodies for the target protein for detection (e.g., by Western Blot). |
| Cell Permeability Assay | Measures the ability of a conjugate to cross the cell membrane. | PROTACs, Intracellular-targeting drugs | Apparent permeability coefficient (Papp) | Important for drugs that need to act inside the cell.[13] | Can be complex to set up (e.g., Caco-2 assay). |
Illustrative Data: Impact of PEG Linkers on ADC Cytotoxicity
Table 2: In Vitro Cytotoxicity (IC50) of Affibody-MMAE Conjugates
| Conjugate | Linker | IC50 on NCI-N87 cells (nM)[8] | IC50 on BT-474 cells (nM)[8] |
| HM | SMCC (No PEG) | 4.94 | 2.48 |
| HP4KM | 4 kDa PEG | 16.51 | 11.23 |
| HP10KM | 10 kDa PEG | 97.43 | 55.47 |
This data is illustrative of the effect of PEGylation and does not use an this compound linker.
Experimental Workflows and Protocols
To effectively validate your this compound conjugate, a logical workflow should be followed. The diagram below illustrates a typical experimental workflow for the synthesis and functional validation of a PROTAC.
References
- 1. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 2. This compound, 464190-91-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. majordifferences.com [majordifferences.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Binding interaction studies of selected receptor subpopulations after partial cross-linking receptor-ligand complexes with a photoactivated heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
The Critical Balancing Act: A Comparative Analysis of PEG Linker Length in PROTAC Design
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker, a seemingly simple component, plays a pivotal role. This guide provides a comprehensive comparative analysis of different length polyethylene (B3416737) glycol (PEG) linkers in PROTAC design, supported by experimental data, to illuminate the critical impact of linker length on PROTAC efficacy and to inform rational design strategies.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a passive spacer; its length and composition are critical determinants of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4]
PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be systematically modified.[3][5] However, selecting the optimal PEG linker length is a delicate balancing act. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker can result in a decrease in the effective concentration required for productive ternary complex formation and may lead to inefficient ubiquitination.[4]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[2] A systematic exploration of linker length is therefore a crucial step in the optimization of any new PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the profound impact of PEG linker length on their degradation efficiency.
| Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [7][8] | ||
| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 10 µM |
| PROTAC (short) | 12 | ~20 |
| PROTAC (optimal) | 16 | ~80 |
| PROTAC (long) | 20 | ~60 |
| Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [1] | ||
| PROTAC | Linker Length (atoms) | TBK1 Degradation |
| Short Linker | < 12 | No apparent activity |
| Long Linker | > 12 | Robust degradation |
| Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs (MZ1 series) [9] | |||
| PROTAC Analog | Linker Composition | DC50 (nM) | Dmax (%) |
| MZ4 | Shorter PEG linker | ~100 | ~70 |
| MZ1 | Optimal PEG linker | ~25 | >90 |
| MZ2 | Longer PEG linker | ~100 | ~80 |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
These data clearly demonstrate that a "sweet spot" for linker length often exists to achieve maximal degradation potency. For ERα, a 16-atom linker was optimal, while for TBK1, a linker longer than 12 atoms was required for any significant degradation.[1][7][8] The MZ1 series targeting BRD4 further highlights that both shorter and longer linkers can be detrimental to PROTAC efficacy.[9]
The PROTAC Mechanism and the Role of the Linker
The following diagram illustrates the general mechanism of action for a PROTAC and highlights the central role of the linker in facilitating the formation of the ternary complex.
Figure 1. PROTAC Mechanism of Action. This diagram illustrates how a PROTAC brings a target protein and an E3 ligase together to induce ubiquitination and subsequent degradation of the target.
Experimental Protocols
A critical aspect of PROTAC development is the experimental validation of target protein degradation. Western blotting is a widely used technique for this purpose.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
The following diagram outlines the general workflow for this experimental protocol.
Figure 2. Western Blot Experimental Workflow. This flowchart details the key steps involved in assessing PROTAC-mediated protein degradation.
Conclusion
The length of the PEG linker is a paramount design parameter that profoundly influences the efficacy of a PROTAC. The provided data underscores the necessity of a systematic approach to linker optimization, exploring a range of lengths to identify the optimal configuration for a given target and E3 ligase pair. While general trends can be observed, the ideal linker length is often unpredictable and must be determined empirically. Future advancements in computational modeling and structural biology may provide more predictive tools for linker design, but for now, a diligent experimental approach remains the cornerstone of developing potent and selective protein degraders.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Bioorthogonal Ligation: Exploring Alternatives to Azido-PEG1-amine
In the dynamic fields of chemical biology, drug development, and molecular imaging, the ability to selectively label and track biomolecules within living systems is paramount. Azido-PEG1-amine has been a valuable tool, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). However, the landscape of bioorthogonal chemistry is rich with a diverse array of ligation strategies, each offering unique advantages in terms of reaction kinetics, biocompatibility, and spatiotemporal control. This guide provides an objective comparison of prominent alternatives to azide-based bioorthogonal ligation, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Bioorthogonal Ligation Chemistries
The selection of a bioorthogonal reaction is often a trade-off between reaction speed, the stability of the reagents, and potential biological perturbations. The following table summarizes key quantitative performance metrics for several leading bioorthogonal ligation reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Cyclooctyne (e.g., DBCO, BCN, DIBO) | 0.1 - 1.0 | No catalyst required, highly biocompatible, suitable for in vivo studies.[1][2] | Cyclooctyne probes can be bulky, potentially affecting biomolecule function.[3] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast kinetics, allowing for low reagent concentrations.[4][5][6] | Tetrazine stability can be a concern; TCO can isomerize.[7][8] |
| Staudinger Ligation | Azide + Phosphine (B1218219) (e.g., Triphenylphosphine) | 10⁻³ - 10⁻² | Highly bioorthogonal, no catalyst required.[2][4][5] | Slow reaction kinetics; phosphine reagents can be susceptible to air oxidation.[4][5] |
| Photo-Click Chemistry (Tetrazole-Alkene) | Tetrazole + Alkene | Light-dependent | Spatiotemporal control via light induction.[9] | Requires light penetration, which can be limited in deep tissues. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 10⁻³ - 10⁻² | Highly specific and bioorthogonal.[4][10] | Generally slow kinetics, often requiring a catalyst (e.g., aniline).[10] |
| Isocyanide-based Click Reaction | Isocyanide + Tetrazine | ~10⁻² | Small size of the isocyanide tag.[4] | Slower reaction kinetics compared to IEDDA. |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to evaluate and compare the performance of different bioorthogonal ligation reagents.
Protocol 1: In Vitro Protein Labeling Efficiency
This protocol describes a method to compare the labeling efficiency of different bioorthogonal probes on a purified protein.
Materials:
-
Azide-modified protein (e.g., BSA-azide) in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Alternative bioorthogonal probes (e.g., DBCO-fluorophore for SPAAC, TCO-fluorophore for IEDDA, Phosphine-fluorophore for Staudinger ligation) dissolved in a compatible solvent (e.g., DMSO).
-
PBS, pH 7.4.
-
Size-exclusion chromatography columns (e.g., PD-10).
-
SDS-PAGE gels and associated reagents.
-
Fluorescence gel scanner.
Procedure:
-
Prepare a solution of the azide-modified protein in PBS at a concentration of 1 mg/mL.
-
To separate reaction tubes, add the azide-modified protein solution.
-
Add a 10-fold molar excess of each bioorthogonal probe to its respective tube. Include a no-probe control.
-
Incubate the reactions at 37°C for 1 hour. For photo-click chemistry, expose the reaction to the appropriate wavelength of light for a defined period.
-
Remove excess, unreacted probe using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize and quantify the extent of labeling by scanning the gel for fluorescence. The fluorescence intensity of the protein band is proportional to the labeling efficiency.
Protocol 2: Live Cell Labeling and Viability Assessment
This protocol outlines a method for labeling cell surface proteins on live cells and subsequently assessing the cytotoxicity of the bioorthogonal reagents.
Materials:
-
Mammalian cells (e.g., HeLa) cultured in appropriate medium.
-
Metabolic labeling precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) to introduce azides onto cell surface glycans.
-
Bioorthogonal probes with a fluorescent reporter.
-
Cell culture medium and PBS.
-
Flow cytometer.
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead stain).[11][12][13][14][15]
-
96-well plates.
Procedure:
Part A: Cell Surface Labeling
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Incubate the cells with Ac4ManNAz (e.g., 50 µM) in the culture medium for 48 hours to introduce azide groups onto the cell surface.
-
Wash the cells twice with PBS.
-
Prepare solutions of the different bioorthogonal fluorescent probes in a serum-free medium at a concentration of 10-50 µM.
-
Incubate the cells with the probe solutions for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the excess probe.
-
Detach the cells and analyze the fluorescence intensity by flow cytometry to quantify the labeling efficiency.
Part B: Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of each bioorthogonal reagent (both the probe and, if applicable, the modified biomolecule) for a period that reflects the intended experimental duration (e.g., 24 hours). Include an untreated control.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan, and measure absorbance).[11][12][13][14]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizing the Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - AU [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azido-PEG1-amine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Azido-PEG1-amine, a bifunctional linker molecule commonly utilized in bioconjugation and click chemistry. Adherence to these procedures will mitigate risks and foster a culture of safety.
Immediate Safety Considerations:
Organic azides, including this compound, are energetic compounds that warrant careful handling. While some suppliers classify this compound as non-hazardous, others categorize it as an acute oral and aquatic toxin.[1] Therefore, it is prudent to treat this compound with a high degree of caution. The primary hazards associated with organic azides are their potential to form explosive compounds when in contact with certain substances and their inherent toxicity.
Key safety protocols to observe when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Prevent contact with acids, heavy metals (such as lead, copper, silver, and mercury), metal salts, and halogenated solvents (e.g., dichloromethane, chloroform).[2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2] Reactions with metals can form extremely shock-sensitive metal azides.[2]
-
Handling Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound.[2]
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₄O | [Source: Safety Data Sheet] |
| Molecular Weight | 130.15 g/mol | [Source: Safety Data Sheet] |
| C/N Ratio (approx.) | 1 | Calculated |
| Oral Toxicity | Category 4 (Harmful if swallowed) | [Source: Safety Data Sheet] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [Source: Safety Data Sheet] |
Disposal Procedures for this compound
There are two primary methods for the safe disposal of this compound and its waste: collection as hazardous waste and chemical deactivation followed by disposal. The choice of method will depend on the quantity of waste, laboratory regulations, and the availability of resources.
Method 1: Collection as Hazardous Waste (Recommended for all quantities)
This is the most straightforward and recommended disposal route.
Step-by-Step Protocol:
-
Segregate Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste - Organic Azide" and should list all chemical constituents.
-
Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
Method 2: Chemical Deactivation (for dilute solutions, performed by trained personnel only)
For small quantities of dilute this compound solutions, chemical deactivation can be performed to convert the azide (B81097) to a less hazardous amine. The Staudinger reduction is a reliable method for this purpose.[2][3]
Experimental Protocol: Staudinger Reduction for Azide Deactivation
This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound solution (to be deactivated)
-
Triphenylphosphine (B44618) (PPh₃)
-
An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., tetrahydrofuran (B95107) (THF), ethyl acetate)
-
Water
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound waste in a suitable solvent.
-
Addition of Triphenylphosphine: For every 1 equivalent of this compound, add 1.1 to 1.5 equivalents of triphenylphosphine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide. The reaction is typically complete within a few hours.
-
Hydrolysis: Once the azide has been consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Disposal of Deactivated Waste: The resulting solution, now containing the much less hazardous amine, can be collected as general chemical waste, following your institution's guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG1-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like Azido-PEG1-amine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.
Chemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₁₀N₄O[1][2][3][4] |
| Molecular Weight | 130.15 g/mol [1][2][4] |
| CAS Number | 464190-91-8[1][3][5] |
| Purity | ≥95%[3][4][5] |
| Storage Temperature | -20°C[2][5][6] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[7] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[2] |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against accidental spills and contamination.[2][8] |
| Respiratory Protection | Approved mask or respirator | Necessary when handling the powder form to avoid inhalation of dust particles. Should be used in a well-ventilated area.[1][2] |
This information is visually summarized in the workflow diagram below.
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a designated, well-ventilated, and cool area at -20°C.[2][5][6]
-
Keep the container tightly sealed and protected from light.[6]
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[9]
-
Work in a well-ventilated area, such as a chemical fume hood.[2][8]
-
Don all required personal protective equipment as specified in the table above.
3. Handling and Use:
-
This compound should be dissolved immediately before use, as the NHS-ester moiety can hydrolyze. Do not prepare stock solutions for storage.[9]
-
Use non-metallic spatulas and equipment to handle the compound to avoid the formation of potentially explosive metal azides.[10]
-
Avoid mixing with acids, as this can lead to the formation of toxic and explosive hydrazoic acid.[10]
-
Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) as reaction media with azides.[10]
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or diatomite.[1][8]
-
Sweep up the absorbed material and place it in a tightly closed container for disposal.[1]
-
Decontaminate the spill area.
-
Do not allow the material to enter drains or water courses.[1][2]
5. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection.
1. Waste Collection:
-
All materials containing this compound, including unused product and contaminated consumables (e.g., gloves, absorbent materials), should be collected in a designated and clearly labeled hazardous waste container.
-
Waste containers must be kept tightly closed.[1]
-
Azide-containing waste should be collected separately from other chemical waste streams, especially acidic wastes.[10]
2. Deactivation of Azide Waste (Recommended where feasible):
-
For dilute solutions (5% or less), a deactivation process can be undertaken by trained personnel in a controlled environment (i.e., a chemical fume hood).[11]
-
This typically involves reaction with nitrous acid.[11]
-
Important: This procedure should only be carried out by individuals with a thorough understanding of the reaction and its hazards. The resulting solution must be neutralized before disposal.[11]
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated chemical waste program.[10]
-
Under no circumstances should this compound or its solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.[11]
-
Follow all local, state, and national regulations for the disposal of hazardous materials.[2]
By implementing these safety and handling protocols, you can create a secure research environment and ensure the responsible management of this compound throughout its lifecycle in your laboratory.
References
- 1. axispharm.com [axispharm.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS 464190-91-8 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
